Product packaging for Fmoc-NH-PEG11-CH2CH2COOH(Cat. No.:)

Fmoc-NH-PEG11-CH2CH2COOH

Cat. No.: B8088249
M. Wt: 795.9 g/mol
InChI Key: ULYHFCRMWMOOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-NH-PEG11-CH2CH2COOH is a useful research compound. Its molecular formula is C40H61NO15 and its molecular weight is 795.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H61NO15 B8088249 Fmoc-NH-PEG11-CH2CH2COOH

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H61NO15/c42-39(43)9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-41-40(44)56-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,41,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYHFCRMWMOOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H61NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Fmoc-NH-PEG11-CH2CH2COOH

Introduction:

This compound is a heterobifunctional crosslinking reagent that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it an invaluable tool in bioconjugation, drug delivery, peptide synthesis, and the development of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] The Fmoc group provides an orthogonal protecting strategy, the PEG spacer enhances solubility and reduces immunogenicity, and the carboxylic acid allows for covalent attachment to amine-containing molecules.[5][6][7][8][9]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueReferences
Molecular Formula C39H59NO15[5]
Molecular Weight 781.9 g/mol [5]
CAS Number 2629308-66-1[5][10]
Purity Typically ≥95% or ≥97% (by HPLC)[5][11][12]
Appearance Viscous liquid or oil[13]
Storage Condition -20°C for long-term storage[5][7][14]
Shipping Condition Ambient Temperature[5][14]

Reactivity and Functional Group Chemistry

The utility of this compound stems from its distinct functional domains, which can be addressed sequentially in synthetic workflows.

Fmoc-Protected Amine

The N-terminal amine is protected by a base-labile Fmoc group.[6][15] This allows for its selective removal under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[5][6][15] This deprotection strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and is orthogonal to many other protecting groups used in complex molecule synthesis.[2][16][17]

Polyethylene Glycol (PEG) Spacer

The molecule features a discrete PEG linker with 11 ethylene (B1197577) glycol units. This hydrophilic chain imparts several beneficial properties to the parent molecule and any subsequent conjugates:

  • Increased Solubility: The PEG spacer significantly enhances solubility in aqueous media, which is crucial for biological applications.[5][7][8][18]

  • Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it an ideal component for in vivo applications.[19]

  • Pharmacokinetic Improvement: When conjugated to peptides or drugs, the PEG chain can increase the hydrodynamic volume, leading to reduced renal clearance and a longer circulation half-life.[8][19][20]

Terminal Carboxylic Acid

The C-terminal carboxylic acid is a versatile functional handle for conjugation to primary amines. To form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][7][18]

Experimental Protocols and Workflows

Fmoc Deprotection Protocol

The removal of the Fmoc group is a critical step to expose the primary amine for subsequent reactions.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.

  • Reaction: Dissolve the this compound compound in the piperidine/DMF solution.

  • Incubation: Allow the reaction to proceed at room temperature. The deprotection is typically very rapid, with a half-life of only a few seconds.[6][15] A reaction time of 10-30 minutes is usually sufficient for complete removal.

  • Workup: Following deprotection, the resulting free amine can be isolated or, more commonly, used directly in the next synthetic step after washing to remove piperidine byproducts.

Fmoc_PEG_Acid Fmoc-NH-PEG11-COOH Deprotection Add 20% Piperidine in DMF Fmoc_PEG_Acid->Deprotection Deprotection Free_Amine H2N-PEG11-COOH Deprotection->Free_Amine

Caption: Workflow for Fmoc deprotection of the PEG linker.

Carboxylic Acid Activation and Amide Coupling

This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine (R-NH2).

  • Activation: Dissolve this compound in an anhydrous organic solvent (e.g., DMF, DMSO). Add an activating agent (e.g., 1.2 equivalents of HATU or EDC/NHS).

  • Coupling: To the activated linker solution, add the amine-containing molecule (R-NH2), typically with a base such as diisopropylethylamine (DIPEA) to neutralize the reaction.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Purification: The final conjugate can be purified using standard chromatographic techniques, such as reversed-phase HPLC.

cluster_0 Amide Bond Formation Fmoc_PEG_Acid Fmoc-NH-PEG11-COOH Activator Add EDC/HATU Fmoc_PEG_Acid->Activator Activation Amine Target Molecule (R-NH2) Activator->Amine Coupling Conjugate Fmoc-NH-PEG11-CO-NH-R Amine->Conjugate

Caption: General workflow for amide coupling.

Key Applications in Research and Development

The bifunctional nature of this PEG linker makes it highly suitable for a range of advanced applications.

  • PROTAC Synthesis: It serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand, forming a PROTAC molecule that induces targeted protein degradation.[1][4][21]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.[2]

  • Peptide Modification and Synthesis: It can be incorporated into peptides during SPPS to add a hydrophilic spacer, which can improve the peptide's properties or provide a point of attachment for other molecules.[3][8][22]

  • Surface Modification: The carboxylic acid can be used to immobilize the linker on amine-functionalized surfaces, with the Fmoc-protected amine available for further derivatization.[23]

PROTAC E3 Ligase Ligand This compound (Linker) Target Protein Ligand E3 E3 Ligase Binder PROTAC:f0->E3 Linker PEG Linker PROTAC:f1->Linker Target Target Protein Binder PROTAC:f2->Target

Caption: Role as a linker in a PROTAC molecule.

This compound is a well-defined, high-purity PEG linker that offers researchers significant advantages in the fields of bioconjugation, peptide chemistry, and drug delivery. Its defined structure, combined with the orthogonal reactivity of its terminal groups, provides precise control over the synthesis of complex biomolecular constructs. The hydrophilic PEG spacer is key to improving the solubility, stability, and pharmacokinetic profiles of conjugated molecules, making it an essential reagent for the development of next-generation therapeutics and research tools.

References

The Strategic Advantage of the PEG11 Spacer in Bioconjugate Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The choice of linker profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the bioconjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides a detailed technical overview of the advantages of utilizing a discrete PEG11 spacer in linker design, supported by comparative data, experimental protocols, and mechanistic diagrams.

Core Advantages of PEG11 Spacers

A discrete PEG11 spacer, composed of eleven repeating ethylene (B1197577) glycol units, offers a unique balance of length and hydrophilicity that confers several key benefits to bioconjugates.

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, leading to poor aqueous solubility and a propensity for aggregation. The hydrophilic nature of the PEG11 spacer increases the overall water solubility of the conjugate, mitigating aggregation and improving its suitability for formulation and in vivo administration.[1][2][3] This is crucial for maintaining the biological activity and reducing the immunogenicity of the therapeutic.[4]

  • Improved Pharmacokinetics: The inclusion of a PEG11 spacer can significantly enhance the pharmacokinetic profile of a bioconjugate. The hydrated PEG chain increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong circulation half-life.[2][4] This extended exposure can lead to greater accumulation at the target site, thereby improving therapeutic efficacy.[5]

  • Optimal Spacing and Flexibility: The defined length of the PEG11 spacer provides adequate distance between the targeting moiety and the payload. This separation minimizes steric hindrance, ensuring that the biological activity of both components is preserved.[4] For ADCs, this means the antibody's binding affinity is not compromised, and for PROTACs, it allows for the effective formation of the ternary complex between the target protein and the E3 ligase.[6][7]

  • Reduced Immunogenicity: The PEG11 spacer can create a "shielding" effect, masking potential immunogenic epitopes on the payload or the linker itself. This can reduce the likelihood of an undesirable immune response against the bioconjugate.[2][4]

  • Enhanced Stability: The PEGylation afforded by the PEG11 spacer can protect the bioconjugate from enzymatic degradation, thereby increasing its stability in biological fluids.[4] For ADCs, this translates to improved plasma stability, reducing premature payload release.[8]

Data Presentation: Comparative Analysis of PEG Linkers

While direct comparative studies for PEG11 are limited, the following tables summarize quantitative data from studies on various PEG linker lengths in ADCs and PROTACs, illustrating the general trends and benefits of PEGylation.

Table 1: Impact of PEG Linker Length on ADC Properties

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma ClearanceIn Vivo Efficacy (Tumor Growth Inhibition)Reference(s)
No PEG 4BaselineHighBaseline[5]
Short PEG (e.g., PEG4) 4~1.5-fold higher than no PEGModerately ReducedImproved vs. no PEG[4][5]
Medium PEG (e.g., PEG8, PEG12) 8Maintained or slightly reducedSignificantly ReducedSignificantly Improved vs. short PEG[1][2]
Long PEG (e.g., PEG24) 8Potentially reducedLowPotent, but may not be significantly better than medium PEG[2]

Table 2: Influence of PEG Linker Length on PROTAC Performance

Linker TypeTarget ProteinDC50 (Degradation)Dmax (Max Degradation)Cell PermeabilityReference(s)
Alkyl Linker (comparative) VariousVariableVariableGenerally Higher[][10]
Short PEG (e.g., PEG3) BRD4PotentHighModerate[6]
Medium PEG (e.g., PEG5) BRD4Most PotentHighestGood[6]
Long PEG (e.g., PEG6) BRD4Less PotentReducedGood[6]

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, target protein, and E3 ligase combination.

Experimental Protocols

Synthesis of a PEG11-Maleimide Linker for ADC Production

This protocol describes a general two-step process for creating an antibody-drug conjugate using a PEG11-maleimide linker.

Materials:

  • Amine-reactive PEG11-NHS ester

  • Maleimide-containing payload

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., DTT)

  • Reaction buffers (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in a suitable buffer.

    • Add a controlled molar excess of a reducing agent like DTT to selectively reduce the interchain disulfide bonds in the hinge region.

    • Incubate at 37°C for 30 minutes.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).[11]

  • Conjugation of Payload to Linker: This step is typically performed by the supplier of the linker-payload construct.

  • Conjugation of Linker-Payload to Antibody:

    • Dissolve the maleimide-PEG11-payload in an organic solvent like DMSO.[12]

    • Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at 4°C or room temperature.[11][12]

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and antibody fragments.

Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PEG11-containing PROTAC.[13]

Materials:

  • Cell line expressing the target protein

  • PROTAC with PEG11 linker

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).[14]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps and then add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the blot and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

In Vitro Plasma Stability Assay for ADCs

This assay assesses the stability of an ADC in plasma, measuring the extent of drug deconjugation over time.[8]

Materials:

  • ADC with PEG11 linker

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • ELISA or LC-MS instrumentation

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C.[8]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Store the samples at -80°C until analysis.

  • Analysis (ELISA-based):

    • Use a sandwich ELISA to measure the concentration of the total antibody (capturing and detecting the antibody).

    • Use a separate ELISA to measure the concentration of the conjugated antibody (e.g., using an anti-drug antibody for capture or detection).

    • The difference between the total antibody and conjugated antibody concentrations represents the amount of deconjugated drug.

  • Analysis (LC-MS-based):

    • Use liquid chromatography-mass spectrometry to quantify the amount of free drug or drug-linker in the plasma samples.[8]

  • Data Analysis:

    • Plot the percentage of intact ADC or the amount of released drug over time to determine the stability profile and half-life of the ADC in plasma.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_T POI PROTAC PROTAC (PEG11 Linker) PROTAC_T PROTAC E3_Ligase E3 Ubiquitin Ligase E3_T E3 Ligase POI_T->PROTAC_T PROTAC_T->E3_T Ubiquitin Ubiquitin (Ub) Ub_POI Polyubiquitinated POI Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Ubiquitination

Caption: Mechanism of Action for a PROTAC with a PEG11 Linker.

ADC_Mechanism cluster_circulation Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC with PEG11 Linker) Receptor Target Antigen (Receptor) ADC->Receptor Binding ADC_Bound Bound ADC Endosome Endosome ADC_Bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Signaling Pathway of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Bioconjugate Design (Select Antibody/Ligand, Payload, PEG11 Linker) Synthesis Synthesis & Purification (Conjugation Chemistry) Start->Synthesis Characterization Physicochemical Characterization (DAR, Purity, Aggregation) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Promising Results Solubility Solubility Assay In_Vitro->Solubility Stability Plasma Stability Assay In_Vitro->Stability Potency Cytotoxicity / Degradation Assay (IC50 / DC50) In_Vitro->Potency End Lead Candidate Selection In_Vivo->End PK Pharmacokinetics (PK) In_Vivo->PK Efficacy Efficacy in Xenograft Model In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity

Caption: General Experimental Workflow for Bioconjugate Evaluation.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has established itself as the foundation of modern Solid-Phase Peptide Synthesis (SPPS).[1] Its widespread adoption is a testament to the chemical elegance and practicality of a strategy that relies on mild reaction conditions and high efficiency.[2] This technical guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailing its mechanism of action, experimental protocols, and quantitative data to empower researchers in their peptide synthesis endeavors.

Core Principles of the Fmoc Protecting Group

The success of peptide synthesis hinges on the sequential and controlled formation of amide bonds between amino acids. This necessitates the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus of the amino acid.[2] The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids during peptide chain elongation.[3][4]

The key advantages of the Fmoc strategy include:

  • Mild Deprotection Conditions: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the removal of the tert-butoxycarbonyl (Boc) protecting group.[2]

  • Orthogonality: The Fmoc/tBu (tert-butyl) strategy is an orthogonal protection scheme. The base-labile Fmoc group for Nα-protection is removed under conditions that do not affect the acid-labile side-chain protecting groups (e.g., tBu, Trt). This allows for the selective deprotection of the N-terminus without disturbing the side-chain protections, which are removed at the final cleavage step.[5][]

  • Real-Time Monitoring: The cleavage of the Fmoc group produces a dibenzofulvene (DBF) byproduct that has a strong UV absorbance. This allows for the real-time monitoring of the deprotection reaction, ensuring its completion at each step of the synthesis.[1]

  • Versatility: Fmoc chemistry is compatible with a wide range of amino acids, including those with sensitive side chains, and is well-suited for both manual and automated peptide synthesis.[7]

The Chemistry of Fmoc-SPPS: A Step-by-Step Elucidation

The synthesis of a peptide using the Fmoc strategy is a cyclical process involving two key chemical transformations: Fmoc deprotection and amino acid coupling.[1]

Fmoc Deprotection: Unmasking the Amine

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a 20% solution of piperidine in DMF.[5][8] The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound peptide.[1][9] The highly reactive DBF is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, which is then washed away.[1]

Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion Base Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine DBF->DBF_Adduct Trapping

Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling: Forging the Peptide Bond

Following the removal of the Fmoc group and thorough washing to remove the deprotection reagents, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated. This is typically achieved using a coupling reagent.[1] A variety of coupling reagents are available, each with its own mechanism of action and efficacy. Commonly used coupling reagents include carbodiimides (e.g., DIC) in the presence of an additive (e.g., HOBt or Oxyma), and uronium/aminium salts (e.g., HBTU, HATU, HCTU).[10]

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS can be quantified at various stages. The following tables summarize key quantitative data for easy comparison.

Table 1: Common Reagents and Conditions in Fmoc-SPPS

StepReagent/ConditionConcentration/TimePurpose
Resin Swelling DMF or DCM30-60 minutesTo allow reagent access to reactive sites within the resin.[11]
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minutesRemoval of the Nα-Fmoc protecting group.[12]
Coupling Fmoc-amino acid (3-5 eq.), Coupling reagent (3-5 eq.), Base (e.g., DIPEA)1-4 hoursFormation of the peptide bond.[8]
Final Cleavage (Standard) 95% TFA, 2.5% H₂O, 2.5% TIS1-3 hoursCleavage of the peptide from the resin and removal of side-chain protecting groups.[11]
Final Cleavage (Trp, Cys, Met containing) 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS1-4 hoursScavengers protect sensitive residues during cleavage.[11]

Table 2: Illustrative Crude Peptide Yields with Fmoc-SPPS

PeptideLengthSynthesis MethodReported Crude Yield (%)
Gramicidin A15Fmoc-SPPSUp to 87
Corticotropin-releasing factor (CRF)41Fmoc-SPPS87
GP-1 (Glycopeptide)10HTFS-PS (Fmoc)~70 (Purity)
Ac-c(C)arrrar-NH₂7Fmoc-SPPS>95 (Conversion per cycle)

Note: Data is illustrative and compiled from various sources. Actual yields can vary significantly based on the specific sequence, reagents, and reaction conditions.[11]

Table 3: Comparison of Coupling Reagents in Fmoc-SPPS for a Difficult Sequence (65-74ACP)

Coupling ReagentCoupling TimeCrude Purity (%)
HATU 2 x 1 min83.63
HCTU 2 x 20 min82.50
COMU 2 x 1 min79.52
PyBOP 2 x 20 min70.27
PyOxim 2 x 20 min70.39

Source: Adapted from a comparative study of different activators.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS.

Resin Preparation and Swelling
  • Weighing the Resin: Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin (e.g., Wang resin, Rink Amide resin) for the desired synthesis scale (typically 0.1 to 0.5 mmol).[11]

  • Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).[11]

  • Swelling: Add DMF to the resin to completely cover it. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.[11]

Fmoc Deprotection
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[11]

  • First Deprotection: Drain the swelling solvent and add the deprotection solution to the resin. Agitate for 10 minutes.

  • Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for another 10 minutes.

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.[11]

Amino Acid Coupling
  • Activation Mixture: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the mixture at room temperature for 1-3 hours.[11]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[11]

Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 4.2. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[11]

  • Cleavage Reaction: Add the appropriate cleavage cocktail (see Table 1) to the dry peptide-resin (approximately 10 mL per gram of resin).[11] Gently agitate the mixture at room temperature for 1-3 hours.[11]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[11]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.[11]

Mandatory Visualizations

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_wash Wash (DMF, DCM) & Dry final_deprotection->final_wash cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation end Crude Peptide precipitation->end

A typical cycle in Fmoc solid-phase peptide synthesis.
Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonality of protecting groups in Fmoc-SPPS.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust methodology, certain side reactions can occur. Awareness of these and their prevention is crucial for obtaining high-purity peptides.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction under basic conditions, leading to a mixture of α- and β-peptides. Adding HOBt to the piperidine deprotection solution can reduce its occurrence.

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline as one of the first two residues. Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.

  • Racemization: The chirality of amino acids can be compromised during activation. The choice of coupling reagent and the addition of additives like HOBt or Oxyma can minimize racemization.[7]

  • Aggregation: Hydrophobic sequences can aggregate on the resin, leading to incomplete reactions. Strategies to overcome this include using specialized resins, chaotropic salts, or microwave-assisted synthesis.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability for real-time monitoring have solidified its place as the preferred strategy in SPPS. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and awareness of potential side reactions are paramount for the successful synthesis of high-quality peptides. This guide provides the fundamental knowledge and practical protocols to aid researchers in harnessing the full potential of Fmoc chemistry.

References

An In-depth Technical Guide to the Hydrophilicity of Fmoc-NH-PEG11-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-NH-PEG11-CH2CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and peptide synthesis. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a discrete polyethylene (B3416737) glycol (PEG) chain of eleven ethylene (B1197577) glycol units. A key characteristic of this molecule, critical to its utility, is its inherent hydrophilicity, primarily imparted by the PEG spacer. This guide provides a comprehensive analysis of the hydrophilicity of this compound, including its chemical basis, methods for its characterization, and its functional implications in key applications.

The Chemical Basis of Hydrophilicity

The hydrophilicity of this compound is principally derived from the polyethylene glycol chain. The repeating ether oxygen atoms in the PEG backbone are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, enhancing the molecule's solubility in aqueous media.[1]

The molecule can be conceptually divided into three functional domains with differing contributions to its overall polarity:

  • Fmoc Group: A large, aromatic, and nonpolar moiety, contributing to the molecule's hydrophobic character.

  • PEG11 Spacer: A highly flexible and polar chain of eleven ethylene glycol units, which is the primary driver of the molecule's hydrophilicity.

  • Carboxylic Acid Terminus: A polar and ionizable group that further enhances water solubility, particularly at neutral to alkaline pH where it exists in its carboxylate form.

The overall hydrophilic nature of this compound indicates that the influence of the PEG11 chain and the terminal carboxylic acid outweighs the hydrophobicity of the Fmoc group.

Quantitative Assessment of Hydrophilicity

Water Solubility

The presence of the PEG11 spacer significantly increases the aqueous solubility of the molecule.[2] For a structurally related, shorter-chain analogue, Fmoc-NH-PEG2-CH2CH2COOH, a calculated water solubility has been reported. This data can serve as a valuable reference point.

CompoundCalculated LogS (ESOL)Calculated Solubility (mg/mL)Calculated Solubility (mol/L)Solubility Class
Fmoc-NH-PEG2-CH2CH2COOH-3.190.2590.000648Soluble
Table 1: Calculated solubility data for a related short-chain Fmoc-PEG-acid linker.[3] Note: As this compound has a longer, more hydrophilic PEG chain, its water solubility is expected to be higher than that of the PEG2 analogue.
Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a hydrophobic solvent (typically n-octanol) and a hydrophilic solvent (water). A negative LogP value indicates a preference for the aqueous phase (hydrophilicity), while a positive value indicates a preference for the lipid phase (lipophilicity).[4]

Given the substantial PEG chain, the LogP of this compound is expected to be low, indicating a high degree of hydrophilicity.

Experimental Protocols for Hydrophilicity Determination

The hydrophilicity of this compound can be experimentally determined using several well-established methods.

Protocol for Water Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a compound in water.

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled shaker

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Agitate the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • The solubility is expressed in units such as mg/mL or mol/L.

Protocol for Partition Coefficient (LogP) Determination (HPLC Method)

This method correlates the retention time of a compound on a reversed-phase HPLC column with the LogP values of known standards.[5][6]

Materials:

  • This compound

  • A set of standard compounds with known LogP values

  • HPLC system with a reversed-phase column (e.g., C18)

  • Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

  • Detector (e.g., UV-Vis)

Procedure:

  • Prepare solutions of this compound and the standard compounds in a suitable solvent.

  • Perform isocratic or gradient elution of each compound on the reversed-phase HPLC system.

  • Record the retention time for each compound.

  • Create a calibration curve by plotting the known LogP values of the standards against their retention times.

  • Determine the LogP of this compound by interpolating its retention time on the calibration curve.

Functional Implications in Key Applications

The hydrophilicity of this compound is a critical attribute that underpins its utility in several key scientific applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used as a hydrophilic spacer to be incorporated into a peptide sequence. This can enhance the solubility of the final peptide, which is particularly beneficial for long or hydrophobic peptide sequences that are prone to aggregation.[7]

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling: This compound + Coupling Reagents (e.g., HBTU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection (Piperidine in DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 NextAA Couple Next Fmoc-Amino Acid Wash3->NextAA Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) NextAA->Cleavage Repeat Cycles Peptide Hydrophilic Peptide Cleavage->Peptide

Fmoc-SPPS workflow incorporating a hydrophilic PEG linker.
PROTACs and Antibody-Drug Conjugates (ADCs)

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[8][9] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the entire conjugate, reducing aggregation and non-specific binding.[10]

PROTAC_ADC_Concept cluster_PROTAC PROTAC cluster_ADC Antibody-Drug Conjugate (ADC) POI_Ligand Protein of Interest (POI) Ligand PROTAC_Linker This compound (as hydrophilic linker) POI_Ligand->PROTAC_Linker E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Linker->E3_Ligase_Ligand Antibody Antibody ADC_Linker This compound (as hydrophilic linker) Antibody->ADC_Linker Cytotoxic_Drug Cytotoxic Drug ADC_Linker->Cytotoxic_Drug

Role of the hydrophilic linker in PROTAC and ADC constructs.

Conclusion

This compound is a bifunctional linker whose value is significantly enhanced by its hydrophilic properties. The polyethylene glycol spacer imparts favorable aqueous solubility, which is a critical feature for its successful application in solid-phase peptide synthesis, as well as in the development of complex therapeutic modalities such as PROTACs and ADCs. The ability to rationally incorporate such hydrophilic linkers provides researchers and drug developers with a powerful tool to modulate the physicochemical properties of biomolecules and drug conjugates, ultimately leading to improved performance and efficacy.

References

The Strategic Imperative of Fmoc-NH-PEG11-CH2CH2COOH in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have gained prominence. This guide provides a comprehensive technical overview of Fmoc-NH-PEG11-CH2CH2COOH, a long-chain PEG linker integral to modern PROTAC design and development.

Core Principles of PEG Linkers in PROTACs

PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the linchpin of this process, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker's length, flexibility, and composition are paramount in orchestrating this event.

This compound is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, connected by an 11-unit PEG chain. This specific architecture offers several advantages in PROTAC synthesis and function:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in drug development.[1]

  • Optimal Flexibility and Length: The 11-unit PEG chain provides substantial length and flexibility, enabling the PROTAC to span the distance between the POI and the E3 ligase and adopt an optimal conformation for productive ternary complex formation.[2][3] This adaptability can be crucial for accommodating various POI-E3 ligase pairings.

  • Facilitation of Solid-Phase Synthesis: The Fmoc protecting group is instrumental in solid-phase synthesis, a streamlined and efficient method for constructing PROTACs.[4][5] The Fmoc group can be selectively removed under basic conditions to allow for the sequential addition of either the POI-binding ligand or the E3 ligase ligand.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. The following table summarizes representative data from studies investigating the effect of PEG linker length on the degradation of target proteins. While specific data for a PEG11 linker is not always available, the trends observed with similar long-chain PEG linkers provide valuable insights.

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-1Generic KinaseVHLPEG485045[3]
PROTAC-2Generic KinaseVHLPEG621078[3]
PROTAC-3 Generic Kinase VHL PEG8 75 92 [3]
PROTAC-4Generic KinaseVHLPEG109589[3]
PROTAC-5Generic KinaseVHLPEG1235065[3]
BTK DegraderBTKCereblonPEG-based<10>85[6]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. The data presented is illustrative and highlights the common trend where an optimal linker length leads to the most potent degradation.[3][7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand.

Materials:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative)

  • This compound

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • Coupling reagents (e.g., HATU, HBTU)

  • Bases (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA in water)

Procedure:

  • Resin Preparation and E3 Ligase Ligand Coupling:

    • Swell the aminomethylated polystyrene resin in DMF.

    • Activate the carboxylic acid of the E3 ligase ligand using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated ligand solution to the swollen resin and shake at room temperature for 16-24 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • This compound Linker Coupling:

    • Activate the carboxylic acid of this compound with a coupling reagent and a base in DMF.

    • Add the activated linker solution to the resin-bound E3 ligase ligand and shake at room temperature for 16-24 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • POI Ligand Coupling:

    • Activate the carboxylic acid of the POI ligand using a coupling reagent and a base in DMF.

    • Add the activated POI ligand solution to the resin and shake at room temperature for 16-24 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the synthesized PROTAC.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the final PROTAC using preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[7][8]

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Visualizations

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with PEG11 Linker) PROTAC->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binding Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow Start Start: PROTAC Design Synthesis Solid-Phase Synthesis (using this compound) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_Vitro_Assay In Vitro Evaluation: Western Blot Characterization->In_Vitro_Assay Data_Analysis Data Analysis: DC50 & Dmax Determination In_Vitro_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Start Iterative Design Ternary_Complex_Formation cluster_Ternary Ternary Complex Formation POI_Pocket POI Binding Pocket E3_Pocket E3 Ligase Binding Pocket POI_Ligand POI Ligand POI_Ligand->POI_Pocket Binds PEG_Linker Flexible PEG11 Linker (this compound derived) POI_Ligand->PEG_Linker E3_Ligand E3 Ligand E3_Ligand->E3_Pocket Binds PEG_Linker->E3_Ligand note The flexible PEG11 linker allows for optimal positioning of the POI and E3 ligase, facilitating productive ternary complex formation.

References

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a class of chemical tools that has become indispensable in the development of sophisticated bioconjugates and targeted therapeutics. This heterobifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. This specific architecture provides a versatile platform for covalently linking molecules of interest, offering a balance of solubility, flexibility, and defined length.

This technical guide provides a comprehensive overview of the benefits and limitations of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, the development of Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a well-defined molecule with specific physicochemical properties that are critical to its function in bioconjugation.

PropertyValueReference
Molecular Formula C40H59NO15[1]
Molecular Weight 795.91 g/mol [1]
Appearance Viscous Liquid[1]
Purity Typically ≥95% (HPLC)[2]
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether.[3]
Storage -20°C for long-term storage[1]

Benefits of this compound

The unique combination of the Fmoc-protecting group, the PEG spacer, and the carboxylic acid functionality confers several advantages in drug development.

Enhanced Hydrophilicity and Biocompatibility

The 11-unit PEG chain is highly hydrophilic, which can significantly increase the aqueous solubility of hydrophobic molecules to which it is conjugated.[4][5] This is a crucial benefit in drug development, as poor solubility can hinder the administration and bioavailability of therapeutic agents. PEG is also known for its biocompatibility and low immunogenicity, which can reduce the risk of adverse immune responses.[6]

Precise and Controlled Conjugation Chemistry

Being a heterobifunctional linker, this compound allows for sequential and controlled conjugation reactions. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF).[2][3] This exposes a primary amine for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond.[5] This orthogonal reactivity allows for the precise assembly of complex biomolecules.

Optimized Spacing and Flexibility

The 11-unit PEG chain provides a defined and flexible spacer between the two conjugated moieties. This is particularly important in applications like PROTACs, where the linker must orient a target protein and an E3 ligase in a specific manner to facilitate ubiquitination and subsequent degradation.[7][8] The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC.[7] While the optimal length is target-dependent, a range of PEG linkers, including the 11-unit version, provides options for empirical optimization.

Utility in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is central to modern solid-phase peptide synthesis. This compound can be readily incorporated into a peptide sequence on a solid support to introduce a PEGylated linker, enhancing the solubility and pharmacokinetic properties of the resulting peptide.[6]

Limitations of this compound

While offering significant advantages, there are also limitations to consider when using this linker.

Potential for Polydispersity in Non-discrete Analogs

While this guide focuses on the discrete 11-unit PEG linker, it is important to be aware that traditional PEG synthesis can result in a mixture of chain lengths (polydispersity). Using a monodisperse or discrete PEG (dPEG®) linker like this compound is crucial for producing homogeneous conjugates with consistent properties, which is a critical requirement for therapeutic applications.[6]

Challenges in Purification

The hydrophilic and flexible nature of the PEG chain can sometimes complicate the purification of the final conjugate. PEGylated compounds may exhibit "smearing" or broad peaks during chromatography, making separation from unreacted starting materials or byproducts challenging. Techniques like reverse-phase HPLC, size-exclusion chromatography (SEC), and ion-exchange chromatography are often employed, and optimization of these methods may be required.[9]

Steric Hindrance

While the PEG linker provides spacing, in some cases, its flexibility and size can lead to steric hindrance, potentially interfering with the binding of the conjugated moieties to their respective targets. The optimal linker length is a balance between providing sufficient separation and avoiding steric clashes.[7]

Stability Considerations

While generally stable, the ether linkages in the PEG backbone can be susceptible to oxidative damage under certain conditions. The amide bonds formed during conjugation are stable, but the overall stability of the conjugate will also depend on the stability of the conjugated molecules and any other linkers used in the construct.

Key Applications and Experimental Protocols

This compound is a key building block in the synthesis of targeted therapeutics, most notably PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a multi-step process:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling (Linker to E3 Ligase Ligand) cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Amide Coupling (Linker to Target Protein Ligand) A This compound D Fmoc-Linker-E3 Ligand A->D B E3 Ligase Ligand (with amine) B->D C HATU/DIPEA C->D E Fmoc-Linker-E3 Ligand G H2N-Linker-E3 Ligand E->G F 20% Piperidine in DMF F->G H H2N-Linker-E3 Ligand K Final PROTAC H->K I Target Protein Ligand (with carboxylic acid) I->K J HATU/DIPEA J->K

Caption: General workflow for synthesizing a PROTAC using this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 20% (v/v) Piperidine in DMF

Procedure: Amide Coupling

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing molecule (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure: Fmoc Deprotection

  • Dissolve the Fmoc-protected conjugate in DMF.

  • Add 20% piperidine in DMF to the solution.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the piperidine.

  • The resulting amine can be used in the next step without further purification or can be purified by chromatography if necessary.

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology. PROTACs have been successfully developed to induce the degradation of BRD4.

BRD4_Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cluster_3 Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Recycling Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ub Ubiquitin Ub->Ub_BRD4 E2 E2 Ub-conjugating enzyme E2->Ub_BRD4 Degraded_Peptides Degraded Peptides Ub_BRD4->Degraded_Peptides Proteasome 26S Proteasome Proteasome->Degraded_Peptides Degraded_Peptides->PROTAC Recycling cMYC c-MYC Transcription (Downregulated) Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

The synthesis of an ADC using this compound would typically involve the following steps after the payload is attached to the linker:

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation A This compound D Fmoc-Linker-Payload A->D B Payload (with amine) B->D C Amide Coupling C->D E Fmoc-Linker-Payload G H2N-Linker-Payload E->G F Piperidine/DMF F->G H H2N-Linker-Payload J Conjugation Reaction H->J I Activated Antibody (e.g., with NHS ester) I->J K Purified ADC J->K

Caption: General workflow for synthesizing an ADC using a PEG linker.

Materials:

  • H2N-PEG11-Payload

  • Monoclonal Antibody (mAb)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., Tris buffer)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Activation of Linker-Payload: Dissolve the H2N-PEG11-Payload in an appropriate solvent (e.g., DMSO). In a separate reaction, activate the carboxylic acid groups on the antibody by adding EDC and Sulfo-NHS.

  • Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-4 hours).

  • Quenching: Stop the reaction by adding the quenching buffer to react with any unreacted activated groups.

  • Purification: Purify the ADC from unconjugated payload, linker, and aggregated antibody using SEC or IEX chromatography.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), and mass spectrometry.[1][10]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in publicly available literature, representative data for similar PEG linkers in PROTACs demonstrates the importance of linker length on degradation efficacy.

Table 1: Representative Degradation Data for BRD4 PROTACs with Different PEG Linker Lengths (Note: This data is representative and not specific to the 11-unit PEG linker)

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
PROTAC A250>90HeLa[7]
PROTAC B425>95HeLa[7]
PROTAC C810>95HeLa[7]
PROTAC D1250~80HeLa[7]

This representative data suggests that there is an optimal linker length for maximizing PROTAC efficacy, and both shorter and longer linkers can lead to reduced potency. The 11-unit PEG linker falls within a range that has been shown to be effective for various targets.

Conclusion

This compound is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and orthogonal reactivity make it a powerful building block for the synthesis of advanced therapeutics such as PROTACs and ADCs. The benefits of enhanced solubility, biocompatibility, and precise linker length often outweigh the challenges associated with purification. As the field of targeted therapeutics continues to evolve, the rational design and application of discrete PEG linkers like this compound will remain a critical component of developing safer and more effective medicines.

References

Solubility Characteristics of Fmoc-NH-PEG11-CH2CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG11-CH2CH2COOH, a heterobifunctional PEG linker commonly utilized in bioconjugation, drug delivery, and solid-phase peptide synthesis. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental protocols.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is governed by the interplay of its three key structural components:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky, aromatic protecting group is inherently hydrophobic and tends to decrease the aqueous solubility of the molecule.[] However, it contributes to solubility in polar aprotic organic solvents.

  • PEG (Polyethylene Glycol) Spacer: The PEG11 linker consists of eleven ethylene (B1197577) glycol units, creating a flexible and hydrophilic chain. This component is primarily responsible for the molecule's solubility in aqueous media and helps to mitigate the hydrophobicity of the Fmoc group.[2][3][4][5] The PEG chain enhances the overall biocompatibility and can reduce aggregation of the conjugated molecule.[6][7]

  • Carboxylic Acid Terminus: The terminal carboxylic acid group can be ionized, which can influence solubility in aqueous solutions depending on the pH.

The combination of a hydrophobic Fmoc group and a hydrophilic PEG spacer gives this compound an amphiphilic character, leading to its solubility in a range of solvents.

Qualitative Solubility Data

Solvent ClassSolvent ExamplesExpected SolubilityCitation(s)
Polar Aprotic DMF, DMSO, NMPHighly Soluble. These are recommended solvents for dissolving the reagent for use in conjugation reactions and solid-phase peptide synthesis.[][8][9][10]
Chlorinated Dichloromethane (DCM), ChloroformSoluble.[2]
Aqueous Water, Aqueous BuffersSoluble. The hydrophilic PEG spacer imparts good solubility in aqueous media.[2][3][11]
Alcohols Ethanol, MethanolLess Soluble.[2]
Non-Polar Aprotic TolueneLess Soluble.[2]
Ethers Diethyl EtherNot Soluble.[2]

Note: The physical form of a similar compound, Fmoc-NH-(PEG)11-COOH, is described as an oil, which generally suggests good miscibility with a variety of organic solvents.[12]

Experimental Protocol: Determination of Solubility

The following protocol provides a general methodology for determining the solubility of this compound in a specific solvent. This method can be adapted to generate quantitative data for various solvents and conditions.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMF) to prepare a concentrated stock solution.

    • Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations.

    • Analyze the calibration standards using HPLC-UV or UV-Vis spectrophotometry to generate a standard curve of absorbance versus concentration. The fluorenyl group of the Fmoc moiety has a strong UV absorbance around 266 nm in DMF, which is useful for spectrophotometric monitoring.[]

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, carefully remove the vial and allow any undissolved solid to settle.

    • Centrifuge the sample at high speed to pellet the remaining solid.

    • Carefully pipette a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis spectrophotometry) used for the calibration curve.

  • Calculation of Solubility:

    • Using the absorbance of the diluted sample and the equation from the standard curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original supernatant by multiplying by the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a versatile bifunctional linker with a solubility profile that allows for its use in both organic and aqueous solvent systems. Its high solubility in polar aprotic solvents like DMF and DMSO makes it ideal for standard bioconjugation and peptide synthesis protocols. The presence of the PEG11 spacer ensures sufficient aqueous solubility for applications in biological systems. For quantitative applications, the experimental protocol outlined in this guide can be employed to determine the precise solubility in specific solvents and under various experimental conditions.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-NH-PEG11-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of custom peptides. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Fmoc-NH-PEG11-CH2CH2COOH, offers significant advantages, including improved solubility of the growing peptide chain, reduced aggregation, and enhanced pharmacokinetic properties of the final peptide conjugate.[1][2] This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, from resin preparation to final peptide cleavage and analysis.

The this compound linker provides a long, flexible hydrophilic spacer, which can be advantageous in mitigating the aggregation of hydrophobic peptide sequences during synthesis.[3] The terminal carboxylic acid allows for coupling to an amino-functionalized solid support, while the Fmoc-protected amine serves as the starting point for peptide chain elongation.

Data Presentation

Table 1: Recommended Reagents and Solvents
Reagent/SolventGradePurpose
This compoundSynthesis GradePEG Linker
Aminomethyl (AM) Polystyrene Resin100-200 mesh, 1% DVBSolid Support
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent
Dichloromethane (DCM)ACS GradeSolvent
Piperidine (B6355638)Reagent GradeFmoc Deprotection
N,N'-Diisopropylcarbodiimide (DIC)Protein Sequencing GradeCoupling Agent
1-Hydroxybenzotriazole (HOBt)Reagent GradeCoupling Additive
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBase
Trifluoroacetic Acid (TFA)Reagent GradeCleavage
Triisopropylsilane (TIS)Reagent GradeScavenger
Dithiothreitol (DDT)Reagent GradeScavenger
WaterHPLC GradeScavenger/Solvent
Diethyl Ether (cold)ACS GradePeptide Precipitation
Table 2: Typical Synthesis Parameters
ParameterValueNotes
Resin Loading Capacity (Initial)0.5 - 1.0 mmol/gVaries by resin batch.
Target Linker Loading 0.3 - 0.6 mmol/g Lower loading can help prevent aggregation with long peptides.
Amino Acid Excess3 - 5 equivalentsRelative to the resin loading.
Coupling Reagent Excess3 - 5 equivalentsRelative to the resin loading.
Coupling Time1 - 4 hoursCan be monitored using a ninhydrin (B49086) test.
Deprotection Time5 - 20 minutesTypically performed in two steps.
Cleavage Time2 - 4 hoursDependent on peptide sequence and protecting groups.

Experimental Protocols

The following protocols outline the manual synthesis of a peptide on an aminomethyl-functionalized resin using the this compound linker.

Resin Preparation and Swelling
  • Place the desired amount of aminomethyl polystyrene resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes.

  • Drain the DMF.

  • Wash the resin with DMF (3 x 5 mL/g of resin).

Coupling of this compound to the Resin
  • Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction using the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Determination of Linker Loading (Fmoc Assay)
  • Take a small, accurately weighed sample of the dry, linker-loaded resin (2-5 mg).

  • Place the resin in a volumetric flask.

  • Add a solution of 20% piperidine in DMF.

  • Agitate for 30 minutes to ensure complete Fmoc deprotection.

  • Dilute the solution to a known volume with DMF.

  • Measure the absorbance of the fulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the loading using the Beer-Lambert law (A = εcl), where ε = 7800 L mol⁻¹ cm⁻¹.

Loading (mmol/g) = (Absorbance x Dilution Volume (L)) / (7800 x Resin Weight (g) x Path Length (cm))

Peptide Chain Elongation (SPPS Cycle)

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and a coupling agent/additive combination (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-4 hours at room temperature.

  • Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), recoupling may be necessary.

  • Wash the resin with DMF (3x).

Cleavage of the Peptide from the Resin and Side-Chain Deprotection
  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% TIS, and 1% DDT. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2-4 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The PEG linker will increase the hydrophilicity of the peptide, which may affect its retention time.[5]

Mandatory Visualization

SPPS_Workflow cluster_prep Resin Preparation cluster_linker Linker Coupling cluster_spps SPPS Cycles cluster_cleavage Cleavage & Precipitation Resin Aminomethyl Resin Swell Swell in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Couple_Linker Couple Linker to Resin (2-4 hours) Wash1->Couple_Linker Linker_Sol Prepare Fmoc-PEG11-COOH + DIC/HOBt in DMF Linker_Sol->Couple_Linker Wash2 Wash with DMF/DCM Couple_Linker->Wash2 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect Wash3 Wash with DMF Deprotect->Wash3 Couple_AA Couple Amino Acid (1-4 hours) Wash3->Couple_AA AA_Sol Prepare Fmoc-AA-OH + Coupling Reagents AA_Sol->Couple_AA Wash4 Wash with DMF Couple_AA->Wash4 Loop Repeat for each amino acid Wash4->Loop Wash5 Final Wash (DCM) & Dry Wash4->Wash5 Loop->Deprotect Cleave Cleave with TFA Cocktail (2-4 hours) Wash5->Cleave Precipitate Precipitate in cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for SPPS with this compound.

SPPS_Cycle cluster_deprotection Deprotection cluster_coupling Coupling start Resin-Peptide(n)-Fmoc add_pip Add 20% Piperidine in DMF start->add_pip deprotected Resin-Peptide(n)-NH2 add_pip->deprotected add_aa Add Activated Fmoc-AA-OH deprotected->add_aa coupled Resin-Peptide(n+1)-Fmoc add_aa->coupled coupled->start Next Cycle

Caption: The core cycle of Fmoc-SPPS.

References

Application Notes and Protocols: Deprotection of Fmoc-NH-PEG11-CH2CH2COOH with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and bioconjugate chemistry. Its popularity stems from its stability under acidic conditions and facile cleavage under mild basic conditions, most commonly with piperidine (B6355638). This orthogonality allows for selective deprotection without affecting acid-labile protecting groups elsewhere in a molecule.

Fmoc-NH-PEG11-CH2CH2COOH is a heterobifunctional linker comprising a long-chain polyethylene (B3416737) glycol (PEG) spacer, an Fmoc-protected terminal amine, and a terminal carboxylic acid. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a valuable attribute in drug delivery and bioconjugation. The deprotection of the Fmoc group is a critical step to liberate the primary amine for subsequent conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs.

These application notes provide a detailed protocol for the solution-phase deprotection of this compound using piperidine. The protocol covers the reaction setup, monitoring, work-up, and purification of the resulting H₂N-PEG11-CH₂CH₂COOH.

Reaction and Experimental Workflow

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the release of the free amine. Piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that can be removed during purification.

Chemical Deprotection Pathway

Fmoc Deprotection Mechanism Fmoc_PEG Fmoc-NH-PEG₁₁-CH₂CH₂COOH Deprotonated_Fmoc Deprotonated Intermediate Fmoc_PEG->Deprotonated_Fmoc + Piperidine Piperidine Piperidine Piperidine->Deprotonated_Fmoc DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Deprotonated_Fmoc->DBF β-elimination Free_Amine H₂N-PEG₁₁-CH₂CH₂COOH Deprotonated_Fmoc->Free_Amine CO2 CO₂ Deprotonated_Fmoc->CO2 DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow

Experimental Workflow Start Start: Dissolve Fmoc-PEG in DMF Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Reaction Stir at Room Temperature (30-60 min) Add_Piperidine->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Workup Reaction Work-up Monitor->Workup Upon Completion Evaporation Evaporate Solvent and Excess Piperidine Workup->Evaporation Precipitation Precipitate Product in Cold Diethyl Ether Evaporation->Precipitation Isolation Isolate Precipitate (Centrifugation/Filtration) Precipitation->Isolation Drying Dry Product Under Vacuum Isolation->Drying Analysis Analyze Purity and Yield (HPLC, MS, NMR) Drying->Analysis End End: Purified H₂N-PEG-COOH Analysis->End

Caption: Step-by-step experimental workflow for Fmoc deprotection.

Experimental Protocol

Materials and Reagents
  • This compound

  • Piperidine (ACS grade or higher)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (anhydrous, cold)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Ninhydrin (B49086) stain solution

  • UV lamp (254 nm)

  • Rotary evaporator

  • Centrifuge (optional)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Deprotection Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF to a concentration of approximately 50-100 mg/mL.

    • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

    • Add the 20% piperidine solution to the dissolved Fmoc-PEG linker. A typical molar excess of piperidine is not strictly necessary as it is also the solvent, but ensure the final concentration of piperidine is around 20%.

  • Reaction:

    • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC.

    • Spot the initial Fmoc-PEG solution and the reaction mixture onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., DCM:MeOH 9:1 or EtOAc:Hexane with a small amount of acetic acid).

    • Visualize the spots under a UV lamp (254 nm). The starting material (Fmoc-PEG) will be UV active, while the product (H₂N-PEG-COOH) will not have the strong UV absorbance of the Fmoc group.

    • Stain the TLC plate with ninhydrin solution and gently heat. The deprotected product will appear as a colored spot (usually purple or yellow), confirming the presence of a free primary amine. The reaction is complete when the starting material spot is no longer visible by UV and a ninhydrin-positive spot corresponding to the product is observed.

    • Alternatively, the reaction can be monitored by HPLC, observing the disappearance of the starting material peak and the appearance of the product peak.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DMF and excess piperidine. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of DMF.

    • Dissolve the resulting residue in a minimal amount of a suitable solvent in which the product is soluble but the byproducts are less so (e.g., a small amount of DCM or methanol).

    • Add the solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of the dissolved residue).

    • The deprotected product, H₂N-PEG11-CH₂CH₂COOH, should precipitate out of the ether, while the more nonpolar dibenzofulvene-piperidine adduct tends to remain in solution.

    • Isolate the precipitate by centrifugation or vacuum filtration.

    • Wash the precipitate with cold diethyl ether multiple times to remove any remaining impurities.

    • Dry the purified product under high vacuum to obtain H₂N-PEG11-CH₂CH₂COOH as a white solid or viscous oil.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and ¹H NMR. In the ¹H NMR spectrum, the characteristic signals of the fluorenyl group (around 7.3-7.8 ppm) should be absent.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the solution-phase deprotection of this compound.

ParameterRecommended Condition/ValueNotes
Substrate Concentration 50-100 mg/mL in DMFEnsures efficient reaction kinetics.
Deprotecting Reagent 20% (v/v) Piperidine in DMFA standard and effective concentration for Fmoc removal.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically fast at ambient temperature.
Reaction Time 30-60 minutesMonitor by TLC or HPLC for completion.
Work-up Procedure 1. Evaporation of solvent2. Precipitation in cold diethyl etherEffective for removing the dibenzofulvene-piperidine adduct.
Expected Yield >90%Yields can be high with careful work-up and purification.
Purity (by HPLC) >95%Purity is dependent on the efficiency of the precipitation and washing steps.

Conclusion

This protocol provides a reliable and efficient method for the deprotection of this compound in solution using piperidine. The procedure is straightforward and yields the desired deprotected product in high purity and yield. Careful monitoring of the reaction and a meticulous work-up are key to achieving optimal results. The resulting H₂N-PEG11-CH₂CH₂COOH is ready for subsequent conjugation reactions in various drug development and research applications.

Application Notes and Protocols for Coupling Fmoc-NH-PEG11-CH2CH2COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is extensively utilized in bioconjugation, drug delivery, and surface modification. The terminal carboxylic acid allows for the covalent attachment to primary amines, while the Fmoc-protected amine on the other end provides an orthogonal protecting group for subsequent synthetic steps.[1] This document provides detailed application notes and protocols for the efficient coupling of this compound to primary amine-containing molecules, such as proteins, peptides, and small molecule drugs.

The coupling reaction proceeds via the activation of the carboxylic acid group, most commonly with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and form a more stable amine-reactive intermediate.[2] Other highly efficient coupling reagents include phosphonium (B103445) or aminium salts like HATU, which are particularly useful for sterically hindered couplings.[3]

Key Considerations for Successful Coupling

Several factors influence the success of the coupling reaction:

  • Choice of Coupling Reagent: The selection of the coupling reagent depends on the properties of the substrate, desired reaction conditions (e.g., aqueous vs. organic solvent), and required efficiency.

  • Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with the primary amine is favored at a physiological to slightly basic pH (7-9).[4][5][6]

  • Solvent: Dry, water-miscible organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the PEG reagent and other reactants.[4][5][6][7] For biomolecules, aqueous buffer systems are employed.

  • Stoichiometry: The molar ratio of the PEG linker, coupling reagents, and the primary amine-containing substrate should be optimized to achieve the desired degree of modification and minimize side reactions.

  • Quenching: After the coupling reaction, any unreacted activated esters can be quenched to prevent unwanted side reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and component ratios for different coupling methods.

Table 1: EDC/NHS Coupling in Organic Solvents

ParameterValueReference
Fmoc-PEG-COOH 1 equivalent[6]
EDC·HCl 2.0 equivalents[6]
NHS 2.0 equivalents[6]
Primary Amine 1.5 equivalents[6]
Base (e.g., DIPEA) 1.5 equivalents[6]
Solvent Dry Dichloromethane (DCM)[6]
Reaction Time 30 min activation, 1 h coupling[6]
Temperature Room Temperature[6]

Table 2: EDC/NHS Coupling in Aqueous Buffers (for biomolecules)

ParameterValueReference
Fmoc-PEG-COOH 1 equivalent[7]
EDC 1.2 equivalents[7]
NHS 10 equivalents[7]
Primary Amine 2 equivalents[7]
Activation Buffer 0.5 M MES, pH 5.5[7]
Coupling Buffer pH adjusted to 7.2-7.5[8]
Reaction Time 60 min activation, 12 h coupling[7]
Temperature Room Temperature[7]

Table 3: HATU Coupling in Organic Solvents

ParameterValueReference
Fmoc-PEG-COOH 1 equivalent[3][9]
HATU 1.1–1.2 equivalents[3]
Primary Amine 1 equivalent
Base (e.g., DIPEA) 2 equivalents[3][10]
Solvent Dry DMF or DMSO[3]
Reaction Time 1–5 min activation, then add amine[3]
Temperature Room Temperature[3]

Experimental Protocols

Protocol 1: EDC/NHS Coupling in Organic Solvent (e.g., for small molecules)

This protocol is suitable for coupling this compound to primary amines on small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed for solubility)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution of PEG linker: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.[6]

  • Activation of Carboxylic Acid:

    • Add EDC·HCl (2.0 equivalents) dissolved in a minimal amount of dry DCM.[6]

    • Add NHS (2.0 equivalents) dissolved in a minimal amount of dry DMSO.[6]

    • Stir the reaction mixture at room temperature for 30 minutes.[6]

  • Coupling with Primary Amine:

    • Dissolve the primary amine-containing molecule (1.5 equivalents) in anhydrous DCM.[6]

    • Add the amine solution to the activated PEG linker solution.

    • Add DIPEA (1.5 equivalents) to the reaction mixture.[6]

    • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash chromatography to yield the pure Fmoc-PEG-amine conjugate.[6]

Protocol 2: Two-Step EDC/Sulfo-NHS Coupling in Aqueous Buffer (e.g., for proteins)

This protocol is designed for coupling this compound to primary amines on proteins or other biomolecules in an aqueous environment. A two-step procedure is often preferred to minimize side reactions with the protein.

Materials:

  • This compound

  • Primary amine-containing protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[4][8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[4][5]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.[4]

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate dry, water-miscible solvent like DMF or DMSO.[4][5][6]

  • Activation of PEG Linker:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add EDC and Sulfo-NHS to the PEG solution in Activation Buffer. The activation reaction with EDC and Sulfo-NHS is most efficient at pH 4.5-7.2.[4][5] A typical molar ratio is 1:1.2:1.2 (PEG:EDC:Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.[4][5]

  • Coupling to Protein:

    • Immediately add the activated PEG linker solution to the protein solution in Coupling Buffer. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.[4][5][6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS-activated PEG.[4][5] Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess unreacted PEG linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Protocol 3: HATU-Mediated Coupling in Organic Solvent

This protocol utilizes HATU, a highly efficient coupling reagent, and is particularly useful for challenging couplings.

Materials:

  • This compound

  • Primary amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Reactants:

    • Under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1-1.2 equivalents) in anhydrous DMF.[3]

  • Activation Step:

    • Add DIPEA (2 equivalents) to the solution.[3][10]

    • Stir the mixture for 1-5 minutes at room temperature to allow for the formation of the active ester intermediate.[3]

  • Coupling Step:

    • Add the primary amine-containing molecule (1 equivalent) to the activated PEG solution.

    • Continue stirring at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove DMF and excess reagents.

    • The organic layer is then dried and concentrated, and the product is purified by flash chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the coupling of this compound with a primary amine using an EDC/NHS-mediated approach.

experimental_workflow start Start dissolve_peg Dissolve Fmoc-PEG-COOH in appropriate solvent start->dissolve_peg add_activators Add Coupling Reagents (e.g., EDC, NHS/HATU) dissolve_peg->add_activators activation Activation (Formation of active ester) add_activators->activation add_amine Add Primary Amine Substrate activation->add_amine coupling Coupling Reaction (Amide bond formation) add_amine->coupling quench Quench Reaction (Optional) coupling->quench purification Purification (e.g., Chromatography, Dialysis) quench->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization end End Product characterization->end

Caption: General workflow for coupling Fmoc-PEG-COOH to a primary amine.

Signaling Pathway of Carbodiimide-Mediated Amide Coupling

The following diagram illustrates the reaction mechanism for the EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.

reaction_mechanism RCOOH Fmoc-PEG-COOH O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea + NHS_ester NHS-activated PEG (Amine-reactive) O_acylisourea->NHS_ester + NHS Amide_Bond Fmoc-PEG-CONH-R' (Stable Amide Bond) O_acylisourea->Amide_Bond + R'-NH2 (direct reaction) Hydrolysis Hydrolysis (side reaction) O_acylisourea->Hydrolysis + H2O NHS NHS / Sulfo-NHS NHS_ester->Amide_Bond + R'-NH2 Primary_Amine R'-NH2 (Primary Amine) Urea_byproduct Urea Byproduct Amide_Bond->Urea_byproduct releases

Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation.

References

Application Notes and Protocols for HATU-Mediated Coupling of Fmoc-NH-PEG11-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for efficient coupling to primary and secondary amines through the formation of a stable amide bond.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent favored for its rapid reaction times, high yields, and ability to minimize racemization.[1] It is particularly effective for the coupling of sterically hindered or electronically deactivated amino acids and other carboxylic acids. This document provides detailed application notes and protocols for the use of HATU as a coupling reagent for this compound.

Mechanism of HATU-Mediated Coupling

The coupling reaction facilitated by HATU proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid of this compound by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyluronium intermediate. This intermediate rapidly rearranges to a more stable OAt-active ester, with the concomitant release of tetramethylurea.[]

  • Nucleophilic Attack by the Amine: The amine-containing molecule then acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester. This results in the formation of a stable amide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Fmoc-PEG-COOH RCOO Fmoc-PEG-COO⁻ RCOOH->RCOO + DIPEA DIPEA DIPEA Active_Ester OAt-Active Ester RCOO->Active_Ester + HATU HATU HATU TMU Tetramethylurea Amide Fmoc-PEG-CONH-R' Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide HOAt HOAt PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Coupling to Target Protein Binder Fmoc_PEG_Acid This compound HATU_DIPEA HATU, DIPEA, DMF Fmoc_PEG_Acid->HATU_DIPEA E3_Ligand E3 Ligase Ligand (with Amine) E3_Ligand->HATU_DIPEA Intermediate_1 Fmoc-PEG-E3 Ligase Ligand HATU_DIPEA->Intermediate_1 Piperidine 20% Piperidine in DMF Intermediate_1->Piperidine Intermediate_2 H₂N-PEG-E3 Ligase Ligand Piperidine->Intermediate_2 HATU_DIPEA_2 HATU, DIPEA, DMF Intermediate_2->HATU_DIPEA_2 PROTAC Final PROTAC Molecule Target_Binder Target Protein Binder (with Carboxylic Acid) Target_Binder->HATU_DIPEA_2 HATU_DIPEA_2->PROTAC

References

Application Notes and Protocols for the Synthesis of a PROTAC Using an Fmoc-NH-PEG11-CH2CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two distinct ligands—one that binds to a POI and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[1] Polyethylene glycol (PEG) linkers, such as Fmoc-NH-PEG11-CH2CH2COOH, are frequently employed in PROTAC design to enhance solubility and provide the necessary flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][4]

This document provides detailed application notes and protocols for the synthesis of a PROTAC utilizing the this compound linker. The methodologies described herein are based on established solution-phase synthesis techniques and are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

General Principles of PROTAC Synthesis

The synthesis of a PROTAC is a modular process that typically involves the sequential coupling of the E3 ligase ligand and the POI ligand (warhead) to the bifunctional linker.[5] The use of an Fmoc-protected amine on the PEG linker allows for a directional and controlled synthesis. The general workflow involves:

  • Coupling of the first ligand (E3 ligase ligand or warhead) to the carboxylic acid terminus of the linker.

  • Deprotection of the Fmoc group to reveal a free amine.

  • Coupling of the second ligand to the newly exposed amine terminus.

Amide bond formation is a common and robust method for these conjugation steps, often facilitated by standard peptide coupling reagents.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[6][7] The synthesis utilizes a dasatinib (B193332) derivative as the warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

Protocol 1: Coupling of Pomalidomide to the this compound Linker

This protocol describes the formation of an amide bond between the carboxylic acid of the PEG linker and an amino-functionalized pomalidomide derivative.

Reagents and Materials:

  • This compound (1.0 eq)

  • 4-Amino-pomalidomide (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 4-amino-pomalidomide in anhydrous DMF.

  • Add the pomalidomide solution to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Fmoc-protected linker-pomalidomide conjugate.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the terminal amine.

Reagents and Materials:

Procedure:

  • Dissolve the Fmoc-protected conjugate in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting amine is often used in the next step without further purification after co-evaporation with a suitable solvent like toluene (B28343) to remove residual piperidine.

Protocol 3: Coupling of Dasatinib Derivative to the Deprotected Linker-Pomalidomide Conjugate

This final step involves the formation of an amide bond between the deprotected amine of the linker-pomalidomide conjugate and a carboxylic acid-functionalized dasatinib derivative.

Reagents and Materials:

  • Deprotected linker-pomalidomide conjugate (1.0 eq)

  • Dasatinib-COOH derivative (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected linker-pomalidomide conjugate and the dasatinib-COOH derivative as the coupling partners.

  • After the reaction is complete and the workup is performed, purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of PROTACs with PEG linkers, compiled from various literature sources. This data is intended to be illustrative of typical yields and purity that can be achieved.

Table 1: Representative Reaction Yields for PROTAC Synthesis

StepReactionTypical Yield (%)
1Amide Coupling of E3 Ligand to Linker70-90%
2Fmoc Deprotection>95% (often used crude)
3Amide Coupling of Warhead50-80%
4Overall Yield (after purification)20-50%

Table 2: Example Characterization Data for a PEG-linked PROTAC

AnalysisResult
Purity (HPLC) >98%
Mass Spectrometry Calculated Mass vs. Observed Mass (within ± 0.001 Da)
¹H NMR Peaks consistent with the proposed structure
DC50 (Degradation) Varies depending on target and cell line (typically nM range)[1]
Dmax (Degradation) Maximum degradation percentage (often >90%)[5]

Visualizations

Experimental Workflow

G Experimental Workflow for PROTAC Synthesis cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification Linker Fmoc-NH-PEG11-COOH Coupling1 Amide Coupling (HATU, DIPEA, DMF) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligand->Coupling1 Product1 Fmoc-Linker-E3 Ligand Coupling1->Product1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Product1->Deprotection Product2 H2N-Linker-E3 Ligand Deprotection->Product2 Coupling2 Amide Coupling (HATU, DIPEA, DMF) Product2->Coupling2 Warhead Warhead (e.g., Dasatinib-COOH) Warhead->Coupling2 Final_PROTAC_crude Crude PROTAC Coupling2->Final_PROTAC_crude Purification Preparative HPLC Final_PROTAC_crude->Purification Final_PROTAC_pure Pure PROTAC Purification->Final_PROTAC_pure

Caption: A schematic overview of the solution-phase synthesis of a PROTAC.

PROTAC-Induced Degradation of BCR-ABL

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Incorporation of Fmoc-NH-PEG11-CH2CH2COOH into a Cyclic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the successful incorporation of the hydrophilic linker, Fmoc-NH-PEG11-CH2CH2COOH, into a head-to-tail cyclic peptide using solid-phase peptide synthesis (SPPS). The inclusion of polyethylene (B3416737) glycol (PEG) linkers in peptide structures can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity, making them valuable tools in drug discovery and development. These protocols outline the synthesis of a linear peptide on a solid support, the coupling of the PEG linker, on-resin cyclization, and final cleavage and purification steps. Analytical characterization methods are also discussed, with representative data presented for clarity.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their high binding affinity, selectivity, and stability compared to their linear counterparts.[1] The incorporation of PEG linkers further enhances their drug-like properties.[2] this compound is a monodisperse PEG linker with a terminal carboxylic acid for coupling to the N-terminus of a peptide and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This bifunctional nature allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.

This guide details a robust methodology for the synthesis of a PEGylated cyclic peptide, offering researchers a practical approach to generating novel peptide-based therapeutics. The protocols provided are designed to be adaptable to various peptide sequences.

Experimental Overview

The overall workflow for the synthesis of a PEGylated cyclic peptide is depicted below. The process begins with the assembly of the linear peptide on a solid-phase resin, followed by the coupling of the this compound linker. Subsequent Fmoc deprotection of the PEG linker's amine group allows for on-resin, head-to-tail cyclization. The final steps involve the cleavage of the cyclic peptide from the resin and its purification.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final Final Processing Resin 1. Resin Preparation Linear_Peptide 2. Linear Peptide Assembly Resin->Linear_Peptide Fmoc Chemistry PEG_Coupling 3. PEG Linker Coupling Linear_Peptide->PEG_Coupling Coupling Reagents Fmoc_Deprotection_PEG 4. PEG Fmoc Deprotection PEG_Coupling->Fmoc_Deprotection_PEG Piperidine/DMF On_Resin_Cyclization 5. On-Resin Cyclization Fmoc_Deprotection_PEG->On_Resin_Cyclization Cyclization Reagents Cleavage 6. Cleavage from Resin On_Resin_Cyclization->Cleavage TFA Cocktail Purification 7. Purification Cleavage->Purification RP-HPLC Analysis 8. Analysis Purification->Analysis LC-MS, MS/MS SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid/PEG Linker Coupling (PyBOP/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Resin-Bound Peptide Wash2->End End->Deprotection Repeat for next residue Signaling_Pathway cluster_Cell Target Cell Integrin Integrin Receptor Downstream Downstream Signaling (e.g., FAK, Src) Integrin->Downstream Activates Response Cellular Response (e.g., Adhesion, Proliferation) Downstream->Response Leads to Peptide PEGylated Cyclic RGD Peptide Peptide->Integrin Binds to

References

Application Notes and Protocols for Surface Modification using Fmoc-NH-PEG11-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of amine-functionalized substrates using the heterobifunctional linker, Fmoc-NH-PEG11-CH2CH2COOH. This linker is particularly valuable in the development of biosensors, drug delivery systems, and biocompatible materials. The protocol outlines the covalent immobilization of the linker, deprotection of the Fmoc group, and subsequent conjugation of a molecule of interest.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) based linker that offers a strategic approach to surface functionalization. It comprises three key components:

  • A carboxylic acid (-COOH) terminus for covalent attachment to primary amine groups on a surface.

  • A hydrophilic PEG11 spacer that increases solubility, reduces non-specific protein adsorption, and provides a flexible linker arm.[1]

  • An Fmoc-protected amine (-NH-Fmoc) terminus that, after deprotection, provides a reactive site for the subsequent covalent attachment of biomolecules, small molecules, or other moieties.

This two-step functionalization strategy allows for precise control over the surface chemistry, enabling the creation of highly specific and functional surfaces for a variety of applications in research and drug development.

Key Applications

  • Bioconjugation: Covalent immobilization of proteins, peptides, antibodies, or oligonucleotides to surfaces for applications such as ELISA, biosensors, and affinity chromatography.

  • Drug Delivery: Functionalization of nanoparticles and other drug carriers to improve biocompatibility and for targeted drug delivery.

  • Nanotechnology: Surface modification of quantum dots, gold nanoparticles, and other nanomaterials to enhance their stability and functionality in biological systems.[2]

  • Cell Culture: Creation of biocompatible surfaces that can be functionalized with cell adhesion molecules or other signaling proteins to modulate cell behavior.

Surface Characterization

The success of the surface modification can be assessed using various analytical techniques.

Characterization TechniqueExpected Outcome
X-ray Photoelectron Spectroscopy (XPS) An increase in the C 1s and O 1s signals and a decrease in the substrate's elemental signals (e.g., Si 2p for silicon wafers) after PEGylation, confirming the presence of the PEG linker on the surface.[3][4][5] The high-resolution C 1s spectrum should show a characteristic C-O peak at approximately 286.5 eV.
Water Contact Angle Measurement A decrease in the water contact angle after PEGylation, indicating an increase in surface hydrophilicity due to the presence of the PEG chains.[6][7]
Atomic Force Microscopy (AFM) An increase in surface roughness may be observed after grafting the PEG linker.[1][7]
Fluorescence-based Assays After Fmoc deprotection and conjugation of a fluorescently labeled molecule, the surface fluorescence intensity can be quantified to determine the density of immobilized molecules.[2]

Quantitative Analysis of Surface Modification

The density of the immobilized PEG linker and subsequently conjugated molecules can be estimated using techniques like XPS and fluorescence assays. The following table provides example data for PEG density on gold nanostructures, which can be adapted for other surfaces.

PEG Linker (on Gold Nanocages)Coverage Density (chains/nm²)Footprint per Chain (nm²)Reference
–S-PEG3000-NH22.210.61[2]
–S-PEG5000-NH21.331.18[2]
–S-PEG20000-NH20.217.14[2]

Experimental Workflow

The overall process for surface modification using this compound involves three main stages: surface preparation, linker immobilization and deprotection, and finally, conjugation of the molecule of interest.

G cluster_0 Surface Preparation cluster_1 Linker Immobilization & Deprotection cluster_2 Molecule Conjugation cluster_3 Final Functionalized Surface A Amine-Functionalized Surface B EDC/NHS Activation of This compound A->B Step 1 C Coupling to Amine Surface B->C Step 2 D Fmoc Deprotection (Piperidine Treatment) C->D Step 3 E Activation of Molecule of Interest (if necessary) D->E Step 4 F Conjugation to Free Amine on Surface E->F Step 5 G Biomolecule-PEG-Surface F->G Step 6

Figure 1: Experimental workflow for surface modification.

Chemical Pathway for Surface Modification

The following diagram illustrates the chemical reactions involved in the surface modification process.

G cluster_0 cluster_1 cluster_2 cluster_3 Linker Fmoc-NH-PEG11-COOH ActivatedLinker Fmoc-NH-PEG11-CO-NHS Linker->ActivatedLinker EDC, NHS CoupledSurface Surface-NH-CO-PEG11-NH-Fmoc ActivatedLinker->CoupledSurface AmineSurface Surface-NH2 AmineSurface->CoupledSurface DeprotectedSurface Surface-NH-CO-PEG11-NH2 CoupledSurface->DeprotectedSurface Piperidine (B6355638) FinalSurface Surface-NH-CO-PEG11-NH-Molecule DeprotectedSurface->FinalSurface Molecule Activated Molecule-X Molecule->FinalSurface

Figure 2: Chemical reaction pathway.

Experimental Protocols

Materials Required:

  • This compound

  • Amine-functionalized substrate (e.g., aminosilanized glass slides, amine-functionalized nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)[8][9][10]

  • Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Molecule of interest (with a reactive group for amine coupling, e.g., NHS ester, isothiocyanate)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF for dissolving reagents

Protocol 1: Immobilization of this compound

  • Preparation of Reagents:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before use.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

    • In a separate tube, add a 2 to 5-fold molar excess of EDC and NHS to the required amount of the linker solution in Activation Buffer.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Coupling to the Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate with the Coupling Buffer.

    • Immediately add the activated linker solution to the substrate.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the surface thoroughly with Coupling Buffer to remove unreacted linker and byproducts.

    • Follow with a wash using deionized water.

    • Dry the surface under a stream of nitrogen.

Protocol 2: Fmoc Deprotection

  • Deprotection Reaction:

    • Immerse the Fmoc-PEGylated surface in the 20% piperidine in DMF solution.

    • Incubate for 10-20 minutes at room temperature with gentle agitation.[9]

  • Washing:

    • Wash the surface extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

    • Wash with methanol to remove residual DMF.

    • Dry the surface under a stream of nitrogen. The surface now presents free amine groups.

Protocol 3: Conjugation of the Molecule of Interest

  • Preparation of the Molecule of Interest:

    • Dissolve the molecule to be conjugated (e.g., an NHS-ester activated protein or small molecule) in an appropriate buffer (e.g., PBS, pH 7.4). Amine-free buffers are crucial.

  • Conjugation Reaction:

    • Apply the solution containing the molecule of interest to the amine-functionalized PEGylated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific molecule.

  • Quenching and Washing:

    • Quench any unreacted amine groups on the surface by incubating with a Quenching Buffer for 30 minutes.

    • Wash the surface thoroughly with the Coupling Buffer to remove any non-covalently bound molecules.

    • Rinse with deionized water and dry under a stream of nitrogen.

The functionalized surface is now ready for use in your specific application. Store appropriately based on the stability of the conjugated molecule.

References

Application Notes and Protocols for the Use of Fmoc-NH-PEG11-CH2CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation to connect biomolecules such as antibodies, peptides, and oligonucleotides with various payloads, including small molecule drugs, fluorescent dyes, or other functional moieties.[1] This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc protecting group is labile to basic conditions, allowing for the controlled exposure of the amine for subsequent conjugation. The carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds.

The inclusion of the PEG11 spacer enhances the solubility and bioavailability of the resulting bioconjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing the hydrodynamic radius.[2][3] This document provides a detailed step-by-step guide for the effective use of this compound in various bioconjugation applications, including antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) synthesis, and peptide modification.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][3]

  • PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.

  • Peptide Modification: This linker can be incorporated into peptides to enhance their solubility, stability, and pharmacokinetic profile, or to attach other functional molecules.[4]

  • Surface Functionalization: The carboxylic acid end can be used to immobilize biomolecules onto amine-functionalized surfaces for applications in biosensors and diagnostics.[5]

Experimental Protocols

This section provides detailed protocols for the two key steps in utilizing this compound: Fmoc deprotection and carboxylic acid activation for conjugation to a primary amine-containing biomolecule.

Protocol 1: Fmoc Deprotection of the PEG Linker

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Piperidine (B6355638)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the deprotection reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the deprotected product (H2N-PEG11-CH2CH2COOH) indicates reaction completion. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, the solvent and excess piperidine can be removed under high vacuum. The resulting amine-functionalized PEG linker can be used directly in the next step or purified if necessary. For small-scale reactions, co-evaporation with toluene (B28343) can help remove residual piperidine.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Biomolecule (e.g., Antibody)

This protocol outlines the activation of the carboxylic acid group of the deprotected linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine (e.g., lysine (B10760008) residue) on a biomolecule.

Materials:

  • H2N-PEG11-CH2CH2COOH (from Protocol 1)

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Activation of the Linker:

    • In a separate reaction vessel, dissolve H2N-PEG11-CH2CH2COOH, NHS (or Sulfo-NHS, 1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester-activated linker. The reaction progress can be monitored by LC-MS.

  • Biomolecule Preparation:

    • Ensure the biomolecule is in an amine-free buffer at the optimal pH for conjugation (typically pH 7.2-8.5). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation:

    • Add the activated NHS ester-linker solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling and should be optimized empirically. A common starting point is a 5-20 fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the resulting bioconjugate to remove excess linker and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for separating the larger bioconjugate from smaller molecules.[6] Dialysis or tangential flow filtration can also be employed.

  • Characterization:

    • Characterize the purified bioconjugate to determine the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR), purity, and stability.[7][8] Techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry can be used.[6][9]

Data Presentation

The following tables summarize representative quantitative data for bioconjugation experiments using PEG linkers. While specific data for this compound is limited in publicly available literature, the data presented for similar PEG linkers (e.g., PEG8, PEG12) provides a reasonable expectation of performance.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)In Vivo Half-Life (hours)Reference
No PEG~15~20[10]
PEG4~10~35[10]
PEG8 ~5 ~60 [10]
PEG12 ~4.5 ~65 [10]

Note: Data is representative and derived from studies using maleimide-based conjugation to a cysteine-engineered antibody with a DAR of 8.[10] The trend of decreased clearance and increased half-life with longer PEG chains is expected to be similar for this compound.

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Purity of ADCs with PEG Linkers

Analytical MethodParameterTypical ValueReference
Hydrophobic Interaction Chromatography (HIC)Average DAR3.5 - 4.2[8]
Reversed-Phase HPLC (RP-HPLC)Purity>95%[6]
Size-Exclusion Chromatography (SEC)Monomer Content>98%[10]
Mass SpectrometryDAR DistributionSpecies with 0, 2, 4, 6, 8 drugs observed[7]

Note: These values are typical for ADCs prepared using lysine conjugation and are influenced by the specific antibody, drug, and reaction conditions.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Bioconjugation cluster_purification_analysis Purification & Analysis Linker Fmoc-NH-PEG11-COOH Deprotection Fmoc Deprotection (Piperidine/DMF) Linker->Deprotection AmineLinker H2N-PEG11-COOH Deprotection->AmineLinker Activation Carboxylic Acid Activation (EDC/NHS) AmineLinker->Activation ActiveLinker NHS-Ester-PEG11-NH2 Activation->ActiveLinker Conjugation Conjugation Reaction (pH 7.2-8.5) ActiveLinker->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching CrudeADC Crude ADC Mixture Quenching->CrudeADC Purification Purification (SEC) CrudeADC->Purification Analysis Characterization (HIC, RP-HPLC, MS) Purification->Analysis FinalADC Purified ADC Analysis->FinalADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship in PROTAC Function

PROTAC_Mechanism PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Target Target Protein PROTAC->Target binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of Target Protein Proteasome->Degradation mediates

References

Application Notes and Protocols for Targeted Nanoparticle Functionalization using Fmoc-NH-PEG11-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise functionalization of nanoparticles is paramount for the development of effective targeted drug delivery systems. Heterobifunctional linkers, such as Fmoc-NH-PEG11-CH2CH2COOH, offer a versatile platform for a two-step conjugation strategy. This linker possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.

The PEG chain enhances the solubility and biocompatibility of the nanoparticles, reducing immunogenicity and prolonging circulation time by minimizing opsonization and clearance by the reticuloendothelial system. The terminal carboxylic acid allows for covalent attachment to amine-functionalized nanoparticles via robust amide bond formation. The Fmoc-protected amine provides a latent reactive site that can be deprotected under mild basic conditions to allow for the subsequent conjugation of a targeting ligand, such as a peptide or antibody, enabling precise targeting of diseased cells or tissues.

These application notes provide detailed protocols for the functionalization of amine-presenting nanoparticles with this compound, followed by the deprotection of the Fmoc group and conjugation of a targeting peptide. For the purpose of these notes, we will use a hypothetical EGFR-targeting peptide to demonstrate the functionalization for cancer therapy applications.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step
Nanoparticle StageAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Amine-Functionalized Nanoparticles (Bare)105 ± 2.10.15 ± 0.02+25.4 ± 1.5
NP-PEG11-NH-Fmoc125 ± 2.80.18 ± 0.03+10.2 ± 1.8
NP-PEG11-NH2126 ± 3.00.19 ± 0.02+18.5 ± 2.1
NP-PEG11-NH-Targeting Peptide140 ± 3.50.21 ± 0.03+5.1 ± 1.9

Note: Data presented are representative examples based on typical results observed for functionalized polymeric nanoparticles and should be confirmed for each specific nanoparticle system.

Table 2: Quantification of Surface Ligand Conjugation
ParameterMethodResult
Fmoc quantification on NP-PEG11-NH-FmocUV-Vis spectroscopy of cleaved dibenzofulvene-piperidine adductApprox. 8.5 x 10^3 Fmoc groups per nanoparticle
Peptide conjugation efficiencyBCA Protein Assay (comparing initial peptide concentration to unbound peptide in supernatant)~75%

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (e.g., PLGA, liposomes, or silica (B1680970) nanoparticles with surface amine groups)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Targeting peptide with a carboxylic acid group (e.g., an EGFR-targeting peptide)

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

  • Standard laboratory equipment (vortex mixer, centrifuge, magnetic stirrer, etc.)

  • Instrumentation for characterization: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, UV-Vis Spectrophotometer.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and the primary amines on the nanoparticle surface.

  • Activation of this compound:

    • Dissolve this compound (5-fold molar excess relative to surface amines on nanoparticles) in anhydrous DMF.

    • Add EDC (2-fold molar excess over the PEG linker) and NHS (2-fold molar excess over the PEG linker) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour in the dark to generate the NHS-activated PEG linker.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0).

    • Add the NHS-activated this compound solution dropwise to the nanoparticle dispersion while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.

  • Purification:

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the functionalized nanoparticles (NP-PEG11-NH-Fmoc) by repeated centrifugation and resuspension in fresh buffer or by dialysis against PBS to remove unreacted reagents.

Protocol 2: Fmoc Deprotection on the Nanoparticle Surface

This step removes the Fmoc protecting group to expose a primary amine for subsequent conjugation of the targeting ligand.

  • Deprotection Reaction:

    • Resuspend the purified NP-PEG11-NH-Fmoc in a 20% (v/v) solution of piperidine in DMF.

    • Incubate the mixture for 30 minutes at room temperature with gentle agitation.

  • Purification:

    • Remove the piperidine and cleaved Fmoc adducts by extensive washing. This can be achieved by repeated centrifugation and resuspension in DMF, followed by washing with PBS.

    • Alternatively, dialysis against PBS can be used for purification. The resulting nanoparticles are NP-PEG11-NH2.

  • (Optional) Quantification of Deprotection:

    • The efficiency of Fmoc removal can be quantified by measuring the absorbance of the dibenzofulvene-piperidine adduct in the supernatant at approximately 301 nm.[1]

Protocol 3: Conjugation of Targeting Peptide to NP-PEG11-NH2

This protocol attaches a targeting peptide with an available carboxyl group to the newly exposed amine on the nanoparticle surface.

  • Activation of Targeting Peptide:

    • Dissolve the targeting peptide in MES buffer (pH 6.0).

    • Add EDC (5-fold molar excess over the peptide) and NHS (5-fold molar excess over the peptide).

    • Stir for 1 hour at room temperature in the dark to activate the carboxylic acid group(s) on the peptide.

  • Conjugation to Nanoparticles:

    • Resuspend the NP-PEG11-NH2 in PBS (pH 7.4).

    • Add the activated targeting peptide solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Storage:

    • Purify the final targeted nanoparticles (NP-PEG11-NH-Targeting Peptide) by centrifugation and resuspension in PBS or by dialysis to remove unreacted peptide and coupling reagents.

    • Store the functionalized nanoparticles in an appropriate buffer at 4°C.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization Amine_NP Amine-Functionalized Nanoparticle Core PEG_Linker Fmoc-NH-PEG11-COOH + EDC/NHS Fmoc_NP NP-PEG11-NH-Fmoc PEG_Linker->Fmoc_NP Amide Coupling Deprotection Piperidine/DMF DLS DLS (Size, PDI) Fmoc_NP->DLS Amine_PEG_NP NP-PEG11-NH2 Deprotection->Amine_PEG_NP Fmoc Removal Targeting_Ligand Targeting Peptide + EDC/NHS Zeta Zeta Potential Amine_PEG_NP->Zeta Targeted_NP Targeted Nanoparticle Targeting_Ligand->Targeted_NP Amide Coupling Quantification Quantification (UV-Vis, BCA) Targeted_NP->Quantification

Caption: Experimental workflow for nanoparticle functionalization.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotion of Cell Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR Activation Targeted_NP Targeted Nanoparticle Targeted_NP->EGFR Binding & Inhibition

Caption: EGFR signaling pathway and nanoparticle targeting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-NH-PEG11-CH2CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Fmoc-NH-PEG11-CH2CH2COOH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful solid-phase peptide PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker used in bioconjugation, particularly in solid-phase peptide synthesis (SPPS). It contains an Fmoc-protected amine at one end and a carboxylic acid at the other, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary use is to attach a PEG chain to a peptide, a process known as PEGylation. This can enhance the peptide's solubility, stability, and in vivo half-life.

Q2: At which stage of solid-phase peptide synthesis should I introduce the this compound linker?

A2: The linker is typically introduced after the full peptide sequence has been assembled on the solid support. The N-terminal Fmoc group of the final amino acid is removed, and the free amine is then coupled with the carboxylic acid end of the this compound linker.

Q3: What are the most critical factors affecting the yield of on-resin PEGylation?

A3: The most critical factors include the choice of coupling reagent, reaction time, temperature, and the nature of the peptide sequence itself.[1] Steric hindrance from the growing peptide chain and the PEG linker can also play a significant role.[2] Incomplete Fmoc deprotection of the N-terminal amino acid prior to PEGylation can also lead to lower yields.

Q4: Can I use standard coupling reagents for the PEGylation step?

A4: Yes, standard coupling reagents used in SPPS are effective for PEGylation. However, due to the potential for steric hindrance, more efficient reagents like HATU or HCTU are often recommended over standard carbodiimide-based reagents like DIC.[3][4]

Q5: How can I monitor the completion of the PEGylation reaction on the resin?

A5: A qualitative ninhydrin (B49086) (Kaiser) test can be used to check for the presence of free primary amines on the resin. A negative test (the beads remain colorless or slightly yellow) indicates that the coupling reaction is likely complete. For quantitative analysis after cleavage, techniques like HPLC and mass spectrometry are used to determine the ratio of PEGylated to un-PEGylated peptide.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of PEGylated Peptide Incomplete coupling of the PEG linker.- Use a more efficient coupling reagent such as HATU or HCTU.[3][4]- Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).- Double couple the PEG linker by repeating the coupling step with fresh reagents.- Increase the equivalents of the PEG linker and coupling reagents (e.g., from 1.5 eq. to 3 eq.).
Steric hindrance from the peptide or resin.- Ensure the resin is well-swollen in a suitable solvent like DMF before coupling.- Consider using a resin with a lower loading capacity to increase the distance between peptide chains.
Incomplete N-terminal Fmoc deprotection.- Extend the deprotection time with 20% piperidine (B6355638) in DMF (e.g., to 2 x 15 minutes).- Ensure the piperidine solution is fresh.
Aggregation of the peptide on the resin.- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.- Use a solvent system known to reduce aggregation, if compatible with your synthesis.
Presence of Un-PEGylated Peptide All of the above causes for low yield.Follow the troubleshooting steps for "Low Yield of PEGylated Peptide".
Premature cleavage of the peptide from the resin.- Ensure that the resin and linker chemistry are compatible with the cleavage conditions.- Avoid overly acidic conditions during washing steps if using an acid-labile resin.
Difficulty in Purifying the PEGylated Peptide Co-elution of PEGylated and un-PEGylated peptide.- Optimize the gradient in reverse-phase HPLC to improve separation. A shallower gradient can often resolve species with similar retention times.- PEGylation increases the hydrodynamic radius, so size-exclusion chromatography (SEC) can also be an effective purification method.[2]
Aggregation of the purified peptide.- The PEG chain should improve solubility, but if aggregation occurs, consider dissolving the peptide in a small amount of organic solvent (e.g., acetonitrile) before adding the aqueous buffer.- Store the purified peptide at low concentrations and in a suitable buffer.

Quantitative Data on Coupling Reagent Performance

Coupling Reagent Coupling Time Crude Purity of Model Peptide (%) Key Characteristics
PyBOP 2 x 20 min70.27[3]A robust and cost-effective option for many standard applications.[5]
HCTU 2 x 1 min79.86[3]Highly efficient with very short reaction times; a more economical alternative to HATU.[3][6]
2 x 20 min80.52[3]
HATU 2 x 1 min83.63[3]Generally provides the highest coupling efficiency and purity, especially for difficult sequences.[3][5]
2 x 20 min79.91[3]

Data adapted from a comparative study on the synthesis of the 65-74 ACP peptide fragment.[3] Note that optimal conditions can vary depending on the specific peptide sequence.

Experimental Protocols

On-Resin PEGylation of a Peptide with this compound

This protocol assumes the peptide has been synthesized on a solid support using Fmoc chemistry and the N-terminal Fmoc group of the final amino acid has been removed.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.

    • Swell the resin in DMF for at least 30 minutes before coupling.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 2 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (4 equivalents), to the activation mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling to the Resin:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated PEG linker solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test. A negative result (beads remain colorless or turn slightly yellow) indicates the absence of free primary amines and suggests the reaction is complete.

    • If the Kaiser test is positive, a second coupling can be performed by repeating steps 2 and 3 with fresh reagents.

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (B129727) (3x) to remove any unreacted reagents and byproducts.

    • Dry the resin under vacuum.

Cleavage and Deprotection of the PEGylated Peptide

This protocol uses a standard trifluoroacetic acid (TFA) cleavage cocktail.

  • Preparation:

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add the dry PEGylated peptide-resin to a reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification of the PEGylated Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PEGylated peptides.

  • Sample Preparation:

    • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, or a buffer containing a denaturant like guanidine (B92328) hydrochloride if the peptide is prone to aggregation.

  • HPLC Conditions:

    • Column: A C18 column is typically used for peptide purification.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The gradient should be optimized to achieve good separation between the desired PEGylated peptide and any impurities, such as un-PEGylated peptide or deletion sequences. A shallower gradient often improves resolution.

    • Detection: Monitor the elution profile at 220 nm or 280 nm (if the peptide contains tryptophan or tyrosine).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and molecular weight of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization:

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified PEGylated peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_PEGylation On-Resin PEGylation cluster_Cleavage Cleavage and Purification start Start with Amino Acid-Loaded Resin synthesis Stepwise Amino Acid Coupling start->synthesis deprotection N-Terminal Fmoc Deprotection synthesis->deprotection coupling Couple PEG Linker to Peptide-Resin deprotection->coupling activation Activate this compound activation->coupling wash1 Wash Resin coupling->wash1 cleavage Cleave from Resin with TFA Cocktail wash1->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification analysis Analyze by MS and HPLC purification->analysis lyophilization Lyophilize analysis->lyophilization

Caption: Experimental workflow for on-resin peptide PEGylation.

troubleshooting_yield start Low Yield of PEGylated Peptide cause1 Incomplete Coupling? start->cause1 cause2 Incomplete Deprotection? cause1->cause2 No solution1a Use stronger coupling reagent (HATU/HCTU) cause1->solution1a Yes cause3 Peptide Aggregation? cause2->cause3 No solution2a Extend deprotection time cause2->solution2a Yes solution3a Increase coupling temperature cause3->solution3a Yes solution1b Increase coupling time / Double couple solution1a->solution1b solution1c Increase reagent equivalents solution1b->solution1c solution2b Use fresh piperidine solution solution2a->solution2b solution3b Use aggregation-disrupting solvent solution3a->solution3b

Caption: Troubleshooting decision tree for low PEGylation yield.

References

common side reactions with Fmoc-NH-PEG11-CH2CH2COOH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-NH-PEG11-CH2CH2COOH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in SPPS?

This compound serves as a hydrophilic linker or spacer in SPPS. Its primary functions are to:

  • Increase Solubility: The polyethylene (B3416737) glycol (PEG) chain enhances the solubility of the growing peptide, which is particularly beneficial for long or hydrophobic sequences that are prone to aggregation.

  • Reduce Aggregation: By disrupting inter-chain hydrogen bonding, the flexible PEG linker can prevent peptide aggregation on the solid support, leading to improved coupling efficiency and higher purity of the final product.[1]

  • Provide a Spacer Arm: The 11-unit PEG chain provides a significant spacer arm, which can be advantageous in applications where the attached peptide needs to be distanced from a surface or another molecule to maintain its biological activity.

  • Offer a Terminal Carboxylic Acid: The terminal propionic acid group allows for subsequent conjugation to other molecules, such as reporter labels, proteins, or surfaces, after peptide synthesis and cleavage.

Q2: Is this compound compatible with standard Fmoc-SPPS protocols?

Yes, this linker is designed to be fully compatible with standard Fmoc-SPPS chemistry. The Fmoc protecting group is removed under mild basic conditions (e.g., 20% piperidine (B6355638) in DMF), and the carboxylic acid can be coupled using standard activation methods such as HBTU, HATU, or DIC/HOBt. The PEG backbone is generally stable to the repetitive cycles of Fmoc deprotection and coupling.

Q3: What are the potential side reactions associated with using this PEG linker?

While the this compound linker is designed for stability, some potential side reactions, though generally minimal, should be considered:

  • Incomplete Coupling: Due to the steric hindrance of the PEG chain, coupling of the subsequent amino acid onto the PEG linker's free amine (after Fmoc removal) or coupling of the PEG linker itself to the resin-bound peptide may be slower than standard amino acid couplings.

  • Aggregation of Hydrophobic Peptides: While the PEG linker helps mitigate aggregation, extremely hydrophobic peptide sequences may still aggregate.

  • PEG Leaching (Rare): In cases of prolonged exposure to very harsh acidic conditions beyond standard TFA cleavage, there is a theoretical possibility of ether bond cleavage within the PEG chain, though this is not a common issue under standard SPPS cleavage protocols.

  • Side Reactions Related to the Propionic Acid Moiety: Under certain coupling conditions, side reactions involving the propionic acid linker are mechanistically possible but are not commonly reported as a major issue.

Q4: How can I confirm the successful incorporation of the PEG linker?

The most definitive method is mass spectrometry (MS) analysis of the crude peptide after cleavage.[2][3][4][5] You should observe a mass increase corresponding to the molecular weight of the PEG linker (C39H59NO15, MW: 781.88 g/mol ). HPLC analysis will also show a shift in the retention time of the PEGylated peptide compared to its non-PEGylated counterpart.

Troubleshooting Guides

Issue 1: Incomplete Coupling of the PEG Linker or the Subsequent Amino Acid

Symptoms:

  • Mass spectrometry of the crude product shows a significant peak corresponding to the peptide without the PEG linker or with a truncated sequence after the intended PEGylation step.

  • A positive Kaiser test (or other amine test) after the coupling step indicates the presence of unreacted free amines.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Increase coupling time (e.g., from 2 hours to 4 hours or overnight). Use a more potent coupling reagent like HATU or HCTU. Double couple the PEG linker or the subsequent amino acid.
Poor Solvation Ensure adequate swelling of the resin. Consider using a solvent mixture with better solvating properties for both the peptide and the PEG linker, such as DMF/NMP.
Suboptimal Reagent Concentration Use a higher excess of the PEG linker and coupling reagents (e.g., 3-5 equivalents).
Issue 2: Peptide Aggregation Despite the Presence of the PEG Linker

Symptoms:

  • Clumping of resin beads observed during synthesis.

  • Decreased swelling of the resin.

  • Incomplete Fmoc deprotection and/or coupling in subsequent cycles, leading to deletion sequences observed in MS.

Possible Causes & Solutions:

CauseRecommended Solution
Highly Hydrophobic Peptide Sequence Incorporate "difficult sequence" protocols. This can include using chaotropic salts (e.g., LiCl) in the wash steps, performing couplings at elevated temperatures (if using a microwave synthesizer or appropriate setup), or using solvents known to disrupt secondary structures like NMP or DMSO.
Inter-chain Interactions Switch to a low-loading resin to increase the distance between peptide chains.
Insufficient Solvation of the Growing Peptide-PEG Conjugate Use a PEG-based resin (e.g., TentaGel) to further enhance the solvation of the entire peptide-resin complex.

Experimental Protocols

Protocol 1: Coupling of this compound to the Resin-Bound Peptide
  • Resin Preparation: Following the successful coupling of the preceding amino acid and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Activation of PEG Linker: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2 equivalents), and an activator base (e.g., DIPEA, 4 equivalents) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated PEG linker solution to the peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Protocol 2: Cleavage of the PEGylated Peptide from the Resin
  • Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection step with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 1 min), followed by DCM (3 x 1 min). Dry the resin under a stream of nitrogen or in a vacuum desiccator. For PEG-based resins, a wash with a mildly acidic solution like 1% acetic acid in DCM can help remove trapped DMF before the final DCM washes.[6][7]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K or a simplified version:

    • TFA/H₂O/TIPS (95:2.5:2.5 v/v/v): Suitable for peptides without sensitive residues like Cys, Met, or Trp.

    • TFA/H₂O/EDT/TIPS (94:2.5:2.5:1 v/v/v/v): Recommended for peptides containing Cys or Met.

    • TFA/Thioanisole/H₂O/EDT (90:5:3:2 v/v/v/v): A more robust cocktail for complex peptides.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether, and then dry the crude product. The peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow_with_PEG_Linker start Start resin Resin with Free Amine start->resin end_node End aa_coupling Amino Acid Coupling resin->aa_coupling Fmoc-AA-OH, Coupling Reagents fmoc_deprotection Fmoc Deprotection aa_coupling->fmoc_deprotection Repeat n times fmoc_deprotection->aa_coupling peg_coupling PEG Linker Coupling fmoc_deprotection->peg_coupling Fmoc-PEG-COOH, Coupling Reagents final_deprotection Final Fmoc Deprotection peg_coupling->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage TFA Cocktail purification HPLC Purification cleavage->purification purification->end_node

Caption: SPPS workflow incorporating the this compound linker.

Troubleshooting_Incomplete_Coupling issue Issue: Incomplete Coupling cause1 Cause: Steric Hindrance issue->cause1 cause2 Cause: Poor Solvation issue->cause2 cause3 Cause: Low Reagent Concentration issue->cause3 solution1a Solution: Increase Coupling Time cause1->solution1a solution1b Solution: Use Stronger Coupling Reagents cause1->solution1b solution1c Solution: Double Couple cause1->solution1c solution2a Solution: Use Solvating Solvent (e.g., NMP) cause2->solution2a solution3a Solution: Increase Equivalents of Reagents cause3->solution3a

Caption: Troubleshooting logic for incomplete coupling of the PEG linker.

References

Technical Support Center: Purification of Fmoc-NH-PEG11-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-NH-PEG11-CH2CH2COOH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying this compound conjugates? Reverse-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying these types of conjugates.[1][2] The separation is based on the hydrophobicity of the molecules. The Fmoc (Fluorenylmethyloxycarbonyl) group is highly hydrophobic, providing excellent retention and allowing for effective separation on a non-polar stationary phase like C18 or C4.[3]

Q2: Which HPLC column should I choose? C18 or C4? For PEGylated peptides and proteins, C4 columns are often preferred as they can provide better resolution and peak shape.[3] However, a C18 column is also an excellent choice and widely used.[1][4] The choice may depend on the hydrophobicity of the molecule conjugated to the PEG linker. It is advisable to screen both column types to determine the optimal choice for your specific conjugate.

Q3: My conjugate is difficult to dissolve for injection. What should I do? Solubility can be a challenge. It is critical to dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.[5] Injecting your sample in a high percentage of organic solvent (like acetonitrile) when your gradient starts at a low percentage can cause the sample to precipitate on the column or elute immediately in the void volume, leading to poor separation and peak shape.[5] If solubility in the initial mobile phase is low, try using a small amount of an appropriate organic solvent like DMSO or DMF to dissolve the sample first, then dilute it with the initial mobile phase. Keep the injection volume small to minimize solvent effects.

Q4: Why is my purified conjugate showing a broad peak in the chromatogram? Peak broadening with PEGylated molecules can occur for several reasons. Although this compound is a discrete (monodisperse) PEG, which should not cause broadening due to polydispersity, other factors can contribute[6]:

  • Secondary Interactions: The conjugate may have secondary interactions with the stationary phase.

  • Slow On-Column Kinetics: Increasing the column temperature (e.g., to 45 °C) can improve peak shape.[3][4]

  • Formation of Aggregates: The sample may be aggregating. Ensure complete dissolution before injection.

  • Presence of Isomers: If the conjugation reaction can occur at multiple sites on your target molecule, the resulting positional isomers may be difficult to separate, leading to a broad or multi-peaked elution profile.[7]

Q5: What is the best way to detect my Fmoc-PEG conjugate? The Fmoc group has a strong UV absorbance, typically monitored around 265 nm or 301 nm. Therefore, a standard UV detector is highly effective. If the Fmoc group is removed, and the conjugated molecule lacks a strong chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are recommended as they are universal detectors for non-volatile compounds.[2][] Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for simultaneous detection and mass confirmation.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the RP-HPLC purification of your conjugate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution Inappropriate HPLC Column: The column chemistry (e.g., C18, C4) or pore size is not suitable for the conjugate.[1]Test columns with different stationary phases (C4 is often better for larger PEGylated molecules) and pore sizes (e.g., 300 Å for larger conjugates).[3]
Suboptimal Gradient Elution: The gradient is too steep, not allowing for proper separation of components.[1]Optimize the gradient. A shallower gradient around the elution time of the desired product will improve resolution.[3][5]
Incorrect Mobile Phase: The organic solvent or ion-pairing agent is not optimal.Vary the organic solvent (acetonitrile is common) and ensure an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) is used in both aqueous and organic phases for sharp peaks.[4]
Low Recovery of Purified Conjugate Product Degradation: The conjugate is unstable under the acidic (TFA) conditions of the mobile phase.[1]Investigate the stability of your conjugate at different pH values. Consider using a different mobile phase modifier if necessary.
Precipitation on the Column: The conjugate is not soluble in the mobile phase throughout the gradient run.[1]Ensure the sample is fully dissolved before injection. Lower the sample concentration or modify the mobile phase to improve solubility.
Irreversible Binding: The conjugate is binding irreversibly to the column.Use a different column type (e.g., a less hydrophobic C4 instead of C18) or add a competitive agent to the mobile phase.
Unexpected Peaks in Final Product Incomplete Fmoc Deprotection: If deprotection was intended, residual Fmoc-protected conjugate may be present.[9]Confirm identity of peaks using LC-MS. If Fmoc-protected species is present, repeat or extend the deprotection step (e.g., using 20% piperidine (B6355638) in DMF).[10][11]
Reaction Byproducts: The peak could be from unreacted starting materials or byproducts from the conjugation reaction.Use LC-MS to identify the impurities. Optimize the upstream conjugation reaction to minimize byproducts.
Degradation Products: The conjugate may have degraded during synthesis, purification, or storage.Analyze the sample by LC-MS to identify degradation products. Adjust purification and storage conditions (e.g., pH, temperature) accordingly.
Conjugate Elutes in the Void Volume Sample Solvent Stronger than Mobile Phase: The sample was dissolved in a solvent with a higher organic content than the gradient's starting condition.[5]Re-dissolve the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724)/0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent and dilute.
Insufficient Retention: The conjugate is too polar for the selected column and conditions.Use a more retentive column (e.g., C18 instead of C4) or start the gradient at a lower organic percentage (e.g., 0-5% Acetonitrile).

Experimental Protocols

Protocol 1: General RP-HPLC Purification of Fmoc-PEG Conjugates

This protocol provides a starting point for purification. It should be optimized for each specific conjugate.

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal volume of a suitable solvent (e.g., DMSO, DMF).

    • Dilute the dissolved sample with the initial mobile phase (Mobile Phase A) to the lowest concentration practical for purification. The final concentration of organic solvent in the sample should be less than or equal to the starting percentage of the gradient.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

  • HPLC System and Conditions:

    • HPLC System: A preparative or semi-preparative HPLC system.

    • Column: A C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 5 µm, 300 Å).[3]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for analytical scale, 10-20 mL/min for semi-preparative).

    • Column Temperature: 45 °C (can improve peak shape).[4]

    • Detection: UV at 265 nm or 280 nm.

  • Gradient Elution Program (Example):

    • This is a typical starting gradient that may require optimization.[4]

Time (minutes)% Mobile Phase B (Acetonitrile)
020
2565
2790
3090
3220
4020
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the desired conjugate.

    • Pool the pure fractions.

  • Post-Purification:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_sample 1. Sample Dissolution & Filtration prep_hplc 2. HPLC System Equilibration run_inject 3. Sample Injection prep_hplc->run_inject run_gradient 4. Gradient Elution & Separation run_inject->run_gradient run_collect 5. Fraction Collection run_gradient->run_collect post_analyze 6. Purity Analysis (Analytical HPLC/LC-MS) run_collect->post_analyze post_pool 7. Pool Pure Fractions post_analyze->post_pool post_dry 8. Solvent Removal & Lyophilization post_pool->post_dry

Caption: Experimental workflow for RP-HPLC purification.

troubleshooting_resolution start Problem: Poor Peak Resolution q1 Is the gradient optimized? start->q1 a1_yes Try a shallower gradient around the elution point. q1->a1_yes No a1_no Is the column chemistry appropriate (C4 vs C18)? q1->a1_no Yes a2_yes Screen alternative columns (e.g., C4 for large conjugates). a1_no->a2_yes No a2_no Is column temperature elevated? a1_no->a2_no Yes a3_yes Increase temperature to 40-50 °C. a2_no->a3_yes No a3_no Consider mobile phase composition. a2_no->a3_no Yes

Caption: Troubleshooting decision tree for poor peak resolution.

References

managing solubility issues of Fmoc-NH-PEG11-CH2CH2COOH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG11-CH2CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this versatile PEG linker in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional PEG linker. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a terminal carboxylic acid at the other, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a base-labile protecting group for the amine, which is commonly used in solid-phase peptide synthesis (SPPS). The terminal carboxylic acid can be activated to react with primary amines to form stable amide bonds. Its primary applications are in bioconjugation, peptide modification, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG spacer enhances the solubility and bioavailability of the conjugated molecules.[3]

Q2: What is the recommended storage condition for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C in a dry environment, protected from sunlight.[2][4][5] For solutions in solvents, storage at -80°C for up to six months or -20°C for up to one month is advised to prevent degradation.[6]

Q3: In which organic solvents is this compound generally soluble?

This compound, like similar Fmoc-protected PEG acids, is generally highly soluble in polar aprotic organic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It exhibits moderate to low solubility in less polar solvents such as dichloromethane (B109758) (DCM) and is sparingly soluble in non-polar solvents like diethyl ether. While the PEG chain imparts hydrophilicity, the presence of the hydrophobic Fmoc group limits its solubility in aqueous solutions before deprotection.[7]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound and provides systematic solutions.

Problem 1: The compound is not dissolving or is dissolving very slowly in the chosen organic solvent.

Possible Causes:

  • Inappropriate Solvent Choice: The selected solvent may not have the optimal polarity to dissolve the molecule.

  • Low Temperature: Room temperature may not provide sufficient energy to overcome the lattice energy of the compound, especially if it is in a solid or highly viscous oil form.

  • Insufficient Mixing: Inadequate agitation may lead to slow dissolution rates.

  • Compound Aggregation: At higher concentrations, intermolecular interactions can lead to the formation of aggregates that are difficult to dissolve.

Solutions:

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G Troubleshooting Workflow for Dissolution Issues cluster_start cluster_end start Start: Undissolved Compound step1 1. Confirm appropriate solvent (e.g., DMF, DMSO, NMP) start->step1 Initial Check step2 2. Apply gentle heating (30-40°C) step1->step2 If dissolution is slow end Result: Solubilized Compound step1->end Successful step3 3. Use mechanical assistance (Vortexing or Sonication) step2->step3 If heating is insufficient step2->end Successful step4 4. Consider a co-solvent (e.g., small amount of a more polar solvent) step3->step4 If still not dissolved step3->end Successful step4->end Final Attempt

Caption: A stepwise guide to resolving solubility issues.

Problem 2: The solution appears cloudy or forms a precipitate after initial dissolution.

Possible Causes:

  • Supersaturation: The initial concentration may be too high for the chosen solvent and temperature, leading to precipitation as the solution equilibrates.

  • Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of the compound.

  • Moisture Contamination: The presence of water in hygroscopic solvents like DMSO can alter the solvent properties and reduce the solubility of the Fmoc-protected compound.

Solutions:

The logical flow for addressing solution cloudiness or precipitation is detailed below.

G Troubleshooting Cloudiness or Precipitation cluster_start cluster_steps cluster_end start Start: Cloudy Solution or Precipitate check_temp Is the temperature stable? start->check_temp check_moisture Is the solvent anhydrous? check_temp->check_moisture Yes reheat Gently reheat the solution check_temp->reheat No dilute Dilute the solution with more anhydrous solvent check_moisture->dilute Yes remake Prepare fresh solution with anhydrous solvent check_moisture->remake end Result: Clear, Stable Solution dilute->end reheat->end remake->end

Caption: A decision tree for troubleshooting cloudy solutions.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-NH-PEG-COOH Derivatives in Common Organic Solvents
SolventChemical ClassExpected SolubilityReference for Similar Compounds
N,N-Dimethylformamide (DMF) Polar AproticHigh[7]
Dimethyl sulfoxide (DMSO) Polar AproticHigh[6][7]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh[7]
Dichloromethane (DCM) ChlorinatedModerate to Low
Tetrahydrofuran (THF) EtherModerate to Low
Acetonitrile (ACN) NitrileLow
Methanol (MeOH) Polar ProticLow
Water AqueousVery Low (before Fmoc removal)[7]
Diethyl Ether EtherInsoluble

Note: This table is a qualitative guide. Actual solubility can be influenced by the purity of the compound, water content of the solvent, and temperature.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol describes a standard method for dissolving this compound for use in a typical conjugation reaction.

Materials:

  • This compound

  • High-purity, anhydrous organic solvent (e.g., DMF or DMSO)

  • Sterile, dry reaction vial

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry reaction vial.

  • Solvent Addition: Add the calculated volume of anhydrous solvent to achieve the desired concentration.

  • Initial Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. The sonication will help to break up any aggregates and increase the rate of dissolution.

  • Gentle Warming (optional): If sonication is not sufficient, gently warm the vial to 30-40°C in a water bath with intermittent vortexing. Avoid excessive heat, as it may risk degradation of the compound.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Protocol 2: Handling of Hygroscopic Solvents

To minimize moisture contamination, especially when using hygroscopic solvents like DMSO, follow these steps:

  • Use Anhydrous Solvents: Always use a new, sealed bottle of anhydrous solvent or a properly dried solvent.

  • Inert Atmosphere: When preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Proper Storage: Store stock solutions in tightly sealed vials with a desiccant, and minimize the time the vial is open to the atmosphere. For DMSO, which is hygroscopic, it is crucial to use a freshly opened bottle to ensure low water content, as this can significantly impact the solubility of the product.[6]

References

Technical Support Center: Optimizing Fmoc-NH-PEG11-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Fmoc-NH-PEG11-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for coupling this compound to an amine-containing molecule?

The process is a two-step, one-pot reaction. First, the terminal carboxylic acid of the PEG linker is activated using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically in the presence of an additive like NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate. This activated PEG linker is then reacted with the primary amine of your target molecule (e.g., a peptide, protein, or small molecule) to form a stable amide bond.[1]

Q2: Why is stoichiometry important in this reaction?

Optimizing the molar ratios of the reactants is critical for maximizing the yield of the desired PEGylated product while minimizing side reactions and the formation of impurities.[2][3] An inappropriate stoichiometry can lead to low conjugation efficiency, multiple PEGylations on a single molecule, or unreacted starting materials that complicate downstream purification.

Q3: What are the recommended starting molar ratios for the activation and coupling steps?

For the activation of the carboxylic acid, a molar excess of both EDC and NHS is recommended. For the subsequent coupling to an amine, an excess of the activated PEG linker is typically used to drive the reaction to completion.[1][4] Specific recommendations are detailed in the tables below.

Q4: How do I remove the Fmoc protecting group after conjugation?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group that can be removed by treatment with a mild base.[5] The most common method is to use a 20% solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[6][7][8] The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct.[7]

Q5: How can I monitor the progress and purity of my PEGylation reaction?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction and assessing the purity of the final product.[] Techniques such as size-exclusion chromatography (SEC) can separate the PEGylated product from the unreacted molecule based on size.[2][10] For PEG molecules that lack a UV chromophore, a charged aerosol detector (CAD) can be used for quantification.[3][11]

Experimental Protocols and Data

Protocol 1: Activation and Coupling of this compound to an Amine-Containing Molecule

This protocol outlines a general procedure for the conjugation reaction in an aqueous buffer system.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution: 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[4]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of your amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a separate tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.

    • Use the molar ratios specified in Table 1.

    • Incubate the activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to your amine-containing molecule solution.

    • The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling to primary amines.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product using an appropriate chromatography technique, such as size-exclusion or reversed-phase HPLC.

Data Presentation: Recommended Stoichiometric Ratios

Table 1: Stoichiometry for Carboxylic Acid Activation

Reagent Molar Ratio (relative to this compound) Notes
EDC 2 - 5 equivalents A higher excess can sometimes lead to side products.[13]

| NHS/Sulfo-NHS | 1.2 - 2 equivalents | Using NHS or Sulfo-NHS increases the stability of the activated ester.[1] |

Table 2: Stoichiometry for Amine Coupling

Reagent Molar Ratio (relative to Amine-Containing Molecule) Notes

| Activated this compound | 1.5 - 10 equivalents | The optimal ratio should be determined empirically for each specific molecule to balance yield and polysubstitution.[1] |

Visualizing the Workflow and Logic

G Experimental Workflow for PEGylation cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Steps cluster_analysis 3. Analysis & Purification cluster_deprotection 4. Optional Deprotection prep_peg Dissolve Fmoc-NH-PEG11- CH2CH2COOH in DMF/DMSO activation Activation: Mix PEG, EDC, and NHS. Incubate 15-30 min at RT. prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-7.5) coupling Coupling: Add activated PEG to Amine-Molecule. Incubate 2h at RT or overnight at 4°C. prep_amine->coupling prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer (pH 5-6) prep_edc_nhs->activation activation->coupling quenching Quenching: Add Hydroxylamine or Tris. Incubate 15-30 min at RT. coupling->quenching analysis Monitor reaction progress and purity by HPLC quenching->analysis purification Purify conjugate using SEC or RP-HPLC analysis->purification deprotection Remove Fmoc group with 20% Piperidine in DMF purification->deprotection

Caption: Workflow for this compound Conjugation.

Troubleshooting Guide

This section addresses common issues encountered during the conjugation process.

G Troubleshooting Low PEGylation Yield start Low or No PEGylation Yield cause1 Incomplete Activation of Fmoc-PEG-COOH start->cause1 cause2 Suboptimal Coupling Reaction Conditions start->cause2 cause3 Poor Reagent Quality or Solubility start->cause3 cause4 Issues with Amine- Containing Molecule start->cause4 sol1a Increase molar excess of EDC/NHS cause1->sol1a sol1b Ensure Activation Buffer is at pH 5-6 cause1->sol1b sol1c Use freshly prepared EDC/NHS solutions cause1->sol1c sol2a Increase molar excess of activated PEG linker cause2->sol2a sol2b Verify Coupling Buffer is at pH 7.2-7.5 cause2->sol2b sol2c Increase reaction time or temperature cause2->sol2c sol3a Use high-purity, anhydrous solvents (DMF/DMSO) cause3->sol3a sol3b Equilibrate reagents to RT before opening to avoid moisture cause3->sol3b sol3c Ensure complete dissolution of PEG linker cause3->sol3c sol4a Confirm concentration and purity of the molecule cause4->sol4a sol4b Check for steric hindrance around the target amine cause4->sol4b sol4c Ensure molecule is stable under reaction conditions cause4->sol4c

Caption: Troubleshooting Logic for Low PEGylation Yield.

Issue Possible Cause Recommended Solution(s)
Low or No PEGylation Yield Incomplete Activation: The carboxylic acid of the PEG linker is not being efficiently converted to the amine-reactive NHS ester.[6]- Increase the molar excess of EDC (e.g., to 5x) and NHS (e.g., to 2x) relative to the PEG linker.- Ensure the Activation Buffer (e.g., MES) is within the optimal pH range of 5.0-6.0.[1]- Use freshly prepared EDC and NHS solutions, as EDC is moisture-sensitive and can hydrolyze.[13]
Suboptimal Coupling Conditions: The reaction between the activated PEG and the amine is inefficient.- Increase the molar excess of the activated PEG linker relative to the amine-containing molecule.[1]- Confirm the pH of the Coupling Buffer is in the optimal range of 7.2-7.5 for reaction with primary amines.[12]- Extend the reaction time (e.g., to overnight at 4°C) or slightly increase the temperature (e.g., to room temperature if performed at 4°C).
Poor Reagent Quality or Solubility: Reagents may be degraded or not fully dissolved, limiting their availability for the reaction.- Use high-purity reagents and anhydrous solvents (DMF, DMSO) for stock solutions.- Allow reagent vials to warm to room temperature before opening to prevent moisture contamination.[4]- Ensure the this compound is completely dissolved in the organic solvent before adding it to the aqueous buffer.
Multiple PEGylations (Polydispersity) Molar Ratio of PEG Linker is Too High: An excessive amount of activated PEG linker is present, leading to reactions at multiple amine sites on a single molecule.- Systematically decrease the molar ratio of the activated PEG linker to the amine-containing molecule.- Consider a slower, dropwise addition of the activated PEG linker to the reaction mixture.
Protein Aggregation/Precipitation Protein Instability: The reaction conditions (e.g., pH, addition of organic solvent) are causing the protein to become unstable and aggregate.- Screen different buffer systems to find one that enhances protein stability.- Reduce the concentration of the organic solvent (DMF/DMSO) in the final reaction mixture.- Perform the reaction at a lower temperature (e.g., 4°C).
Incomplete Fmoc Deprotection Inefficient Deprotection Reagent: The piperidine solution has degraded or the reaction time is insufficient.- Use a freshly prepared solution of 20% piperidine in DMF.- Increase the deprotection reaction time or perform a second treatment with the piperidine solution.[8]- Monitor the deprotection by HPLC or UV-Vis spectroscopy to ensure it goes to completion.

References

Technical Support Center: Cleavage of Fmac-NH-PEG11-CH2CH2COOH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of Fmoc-NH-PEG11-CH2CH2COOH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when cleaving this compound from the resin?

A1: The most common challenges include incomplete cleavage leading to low yield, degradation of the PEG linker, side-product formation, and difficulties in precipitating and purifying the final product due to the increased solubility imparted by the PEG chain.

Q2: Which resin is most suitable for the synthesis of a C-terminal PEGylated carboxylic acid like this compound?

A2: For synthesizing a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used.[1][2] Wang resin is cleaved with a high concentration of trifluoroacetic acid (TFA), while 2-CTC resin can be cleaved under milder acidic conditions, which can be advantageous in preventing degradation of sensitive linkers.[1][3]

Q3: How does the PEG11 linker affect the cleavage process?

A3: The polyethylene (B3416737) glycol (PEG) linker increases the hydrophilicity and solubility of the molecule. This can make complete precipitation in cold ether challenging.[4] Additionally, the PEG chain can sterically hinder the cleavage reagent's access to the linker anchor point on the resin, potentially requiring longer cleavage times or optimized cleavage cocktails for efficient release.

Q4: What is the purpose of scavengers in the cleavage cocktail?

A4: During TFA-mediated cleavage, highly reactive cationic species are generated from the resin and protecting groups.[5][6] Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are added to the cleavage cocktail to "trap" these reactive species, preventing them from causing side reactions like alkylation or degradation of the desired product.[5][6]

Q5: How can I monitor the completeness of the cleavage reaction?

A5: The progress of the cleavage reaction can be monitored by taking a small aliquot of the cleavage mixture at different time points, precipitating the product, and analyzing it by High-Performance Liquid Chromatography (HPLC).[1] The disappearance of the resin-bound material and the appearance of the cleaved product peak indicate the reaction's progress. A Ninhydrin test on a small sample of the resin after cleavage can also indicate the presence of any remaining uncleaved product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Cleaved Product Incomplete cleavage.- Increase the cleavage reaction time. A typical cleavage time is 2-4 hours, but for PEGylated compounds, longer times may be necessary.[7] - Ensure a sufficient volume of cleavage cocktail is used to allow for proper swelling of the resin, especially for PEG-grafted polystyrene (PEG-PS) supports.[7] - Optimize the composition of the cleavage cocktail. (See Table 1). - Perform a repeat cleavage of the resin with a fresh cocktail.
Poor precipitation of the PEGylated product.- Concentrate the TFA filtrate before adding cold diethyl ether. - Use a larger volume of cold diethyl ether for precipitation. - Place the ether/product mixture at -20°C or -80°C for an extended period (e.g., overnight) to facilitate precipitation.[8]
Presence of Side-Products in HPLC/MS Degradation of the PEG linker.- Use a milder cleavage cocktail, especially if using a highly acid-labile resin like 2-CTC. - Decrease the cleavage time and monitor the reaction closely.
Alkylation or other modification of the product.- Ensure an adequate amount and appropriate type of scavengers are used in the cleavage cocktail. For general use, a cocktail of TFA/TIS/H2O (95:2.5:2.5) is often effective.[4][6]
Difficulty in Purifying the Cleaved Product The PEGylated product is highly soluble in aqueous and organic solvents, making separation from impurities challenging.- Utilize purification techniques suitable for PEGylated molecules, such as size-exclusion chromatography (SEC) or reversed-phase HPLC with a suitable gradient. - Consider dialysis as a method for removing small molecule impurities.
Inconsistent Cleavage Results Variability in reagent quality or experimental conditions.- Always use freshly prepared cleavage cocktails with high-purity TFA and scavengers.[7] - Ensure the resin is thoroughly washed and dried before cleavage to remove any residual solvents like DMF that can interfere with the acidic cleavage.[1][9]

Experimental Protocols

Protocol 1: Cleavage from Wang Resin

This protocol is suitable for the cleavage of this compound from Wang resin.

Materials:

  • This compound-Wang resin

  • Cleavage Cocktail (See Table 1 for options)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Sintered glass funnel

  • Collection flask

Procedure:

  • Resin Preparation:

    • Place the dry resin in a sintered glass funnel.

    • Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF and other impurities.

    • Dry the resin under a high vacuum for at least 1 hour.[9]

  • Cleavage:

    • Transfer the dry resin to a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the cleavage mixture into a collection flask.

    • Wash the resin with a small amount of fresh TFA (2 x resin volume) and combine the filtrates.

    • Concentrate the combined filtrate to approximately one-third of the original volume using a gentle stream of nitrogen or rotary evaporation.

    • Slowly add the concentrated solution to a 10-fold volume of cold diethyl ether while stirring.

    • Allow the mixture to stand at -20°C for at least 1 hour (or overnight for better precipitation) to precipitate the product.[8]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether (2x) to remove residual scavengers.

    • Dry the crude product under vacuum.

    • Analyze the crude product by HPLC and MS and purify as required.

Protocol 2: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol utilizes milder conditions for cleavage from the highly acid-labile 2-CTC resin.

Materials:

  • This compound-2-CTC resin

  • Cleavage Cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v)

  • DCM

  • Cold diethyl ether

  • Sintered glass funnel

  • Collection flask

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes.

  • Cleavage:

    • Drain the DCM and add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Product Isolation:

    • Filter the cleavage solution into a collection flask containing a small amount of pyridine (B92270) or another base to neutralize the acid.

    • Wash the resin with the cleavage cocktail or DCM (2 x resin volume).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • Analyze the crude product by HPLC and MS and purify as required.

Data Presentation

Table 1: Common TFA Cleavage Cocktails

Cocktail Composition (v/v/v) Scavengers Advantages Disadvantages Recommended For
TFA/H₂O/TIS (95:2.5:2.5) Water, TriisopropylsilaneGeneral purpose, effective for most sequences, non-odorous.[4][6]May not be sufficient for very sensitive sequences.Standard cleavage.
TFA/Phenol/H₂O/Thioanisole/EDT (Reagent K) (82.5:5:5:5:2.5) Phenol, Water, Thioanisole, Ethanedithiol"Universal" cocktail, highly effective for complex peptides with sensitive residues.[6]Highly toxic and malodorous components.Peptides containing multiple sensitive residues like Cys, Met, Trp.
TFA/DCM (1:1) NoneSimple two-component system.No scavengers to protect against side reactions.Very simple molecules without sensitive residues.
TFA/H₂O (95:5) WaterSimple, avoids use of TIS.Less effective at scavenging certain reactive species compared to TIS-containing cocktails.Peptides without Trp, Met, or Cys.[7]

Visualization

Cleavage Workflow Diagram

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Product Isolation cluster_purification Purification & Analysis Resin This compound on Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Add_Cocktail Add Cleavage Cocktail Dry->Add_Cocktail Agitate Agitate (2-4h) Add_Cocktail->Agitate Filter Filter Agitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate in Cold Ether Concentrate->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry_Product Dry Product Centrifuge->Dry_Product Analysis HPLC/MS Analysis Dry_Product->Analysis Purify Purification (e.g., HPLC) Analysis->Purify

Caption: Workflow for the cleavage of this compound from resin.

References

Technical Support Center: Strategies to Avoid Aspartimide Formation with Fmoc-Protected Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on preventing aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in Fmoc-SPPS?

Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis.[1] It involves the intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[1] This reaction is particularly favored under the basic conditions used for Fmoc group removal, such as treatment with piperidine (B6355638).[1] The resulting five-membered succinimide (B58015) ring is known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Impurities: The aspartimide intermediate can be cleaved by piperidine or other nucleophiles, leading to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides.[1][2]

  • Racemization: The chiral center of the aspartic acid can be epimerized during this process, resulting in D-aspartyl peptides.[1][3]

  • Chain Termination: In some cases, aspartimide formation can lead to the termination of the peptide chain.[4]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid.[2] Sequences with a small, sterically unhindered amino acid following the Asp residue are particularly prone to this side reaction.[5] The most susceptible sequences include:

  • Asp-Gly [2]

  • Asp-Asn [5]

  • Asp-Ser [5]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation.[1] This is a critical factor to consider, especially in microwave-assisted SPPS where elevated temperatures are often used to enhance coupling and deprotection efficiency.[1] While microwave synthesis can be advantageous, careful optimization of temperature and reaction times is necessary to minimize this side reaction.[1]

Troubleshooting Guide

Issue: Significant aspartimide formation has been detected in my crude peptide.

This is a common challenge, particularly with susceptible peptide sequences. Below are several strategies, ranging from simple modifications to your existing protocol to the use of specialized reagents, to mitigate this problem.

Strategy 1: Modification of Deprotection and Coupling Conditions

1.1. Adjusting the Fmoc Deprotection Reagent

Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.[1]

  • Use Piperazine (B1678402) or Morpholine (B109124): Replacing piperidine with weaker bases like piperazine or morpholine has been shown to be effective in suppressing aspartimide formation.[1][2] However, their lower basicity may require longer deprotection times or may not be sufficient for complete Fmoc removal in all cases.[1][6]

  • Use Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, especially at elevated temperatures.[1][7]

1.2. Addition of Acidic Additives to the Deprotection Solution

Adding a small amount of a weak acid to the piperidine deprotection solution can help to neutralize the basicity and reduce aspartimide formation.[1][8]

  • Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution has been shown to significantly reduce aspartimide formation.[9]

  • Organic Acids: Small amounts of organic acids, such as formic acid, added to the piperidine solution can also effectively prevent the formation of aspartimide side products.[7][8]

Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives

Increasing the steric bulk of the side-chain protecting group of the aspartic acid residue can physically block the intramolecular cyclization reaction.[9]

  • Bulky Alkyl Esters: Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have demonstrated improved suppression of aspartimide formation compared to the standard tert-butyl (OtBu) group.[9][10][11]

  • Ortho-nitrobenzyl (OBno) Protection: The use of Fmoc-Asp(OBno)-OH has been shown to be an effective strategy.[3]

  • α-Methyl-L-Aspartic Acid: Incorporating Fmoc-α-methyl-L-Asp(OtBu)-OH introduces a methyl group on the α-carbon of the aspartic acid, which provides significant steric hindrance and effectively prevents aspartimide formation.[5]

Strategy 3: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.[1]

  • Dmb and Tmb Groups: 2,4-Dimethoxybenzyl (Dmb) and 2,4,6-Trimethoxybenzyl (Tmb) groups can be introduced on the nitrogen of the amino acid C-terminal to the Asp.[1] A common and effective approach is to use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for the problematic Asp-Gly sequence.[1][6] The Dmb/Tmb group is cleaved during the final TFA cleavage step.[1]

Strategy 4: Non-Ester-Based Side-Chain Protection
  • Cyanosulfurylide (CSY): This protecting group has been shown to completely suppress aspartimide formation.[1][12] However, its removal requires specific conditions and may lead to side reactions with certain amino acids like Cys, Met, Trp, and Tyr.[1]

Data Presentation

The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation. This data demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.

Aspartic Acid DerivativeProtecting Group% Desired Peptide% D-Asp Isomer
Fmoc-Asp(OtBu)-OHtert-Butyl (tBu)16%High
Fmoc-Asp(OMpe)-OH3-methylpent-3-yl (Mpe)-Low
Fmoc-Asp(OBno)-OHortho-Nitrobenzyl (Bno)HighLow

Data sourced from comparative studies.[1][3] The use of bulkier protecting groups like Mpe and Bno significantly reduces the formation of aspartimide-related by-products and epimerization compared to the standard OtBu protecting group.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine/HOBt

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[1]

Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH

  • Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.[1]

Protocol 3: Incorporation of Fmoc-α-Me-Asp(OtBu)-OH

Due to the steric hindrance of the α-methyl group, an optimized coupling protocol is recommended.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation of Fmoc-α-Me-Asp(OtBu)-OH: In a separate vessel, dissolve 4 equivalents of Fmoc-α-Me-Asp(OtBu)-OH and 3.9 equivalents of a coupling reagent (e.g., HATU) in DMF. Add 8 equivalents of a base (e.g., DIPEA) and allow the mixture to pre-activate for at least 10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for at least 2 hours at room temperature. A longer coupling time may be necessary.

  • Washing: Wash the resin with DMF (5 x 1 min).[5]

Protocol 4: Cleavage and Deprotection

  • Washing: Wash the resin with DCM (5 x 1 min).

  • Drying: Dry the resin under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[5]

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone Peptide_N ...-NH-CH(R)-CO- Asp_residue NH-CH(CH₂-COOR')-CO- Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp_residue->Aspartimide Intramolecular nucleophilic attack Next_AA NH-CH(R'')-CO-... Piperidine Piperidine (Base) Piperidine->Asp_residue Deprotonation of backbone amide Byproducts Mixture of: - α-aspartyl peptide - β-aspartyl peptide - D-aspartyl peptide Aspartimide->Byproducts Nucleophilic attack by piperidine or water

Caption: Mechanism of base-catalyzed aspartimide formation.

Mitigation_Strategies_Workflow cluster_S1 Strategy 1 Details cluster_S2 Strategy 2 Details cluster_S3 Strategy 3 Details cluster_S4 Strategy 4 Details Start Aspartimide Formation Detected Strategy1 Modify Deprotection Conditions Start->Strategy1 Strategy2 Use Sterically Hindered Asp Derivatives Start->Strategy2 Strategy3 Employ Backbone Protection Start->Strategy3 Strategy4 Use Non-Ester Based Side-Chain Protection Start->Strategy4 S1_1 Weaker Base (Piperazine, DPA) Strategy1->S1_1 S1_2 Acidic Additive (HOBt, Formic Acid) Strategy1->S1_2 S2_1 Bulky Side-Chain (OMpe, OBno) Strategy2->S2_1 S2_2 α-Methyl-Asp Strategy2->S2_2 S3_1 Dmb/Tmb Protection Strategy3->S3_1 S3_2 Pre-formed Dipeptide Strategy3->S3_2 S4_1 CSY Protecting Group Strategy4->S4_1 End Reduced/Eliminated Aspartimide Formation S1_1->End S1_2->End S2_1->End S2_2->End S3_1->End S3_2->End S4_1->End

Caption: Decision workflow for mitigating aspartimide formation.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-NH-PEG11-CH2CH2COOH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. It can improve solubility, extend circulating half-life, and reduce immunogenicity. The choice of linker, such as Fmoc-NH-PEG11-CH2CH2COOH, is critical as it dictates the spacing and attachment chemistry. For researchers, a thorough characterization of these modified peptides by mass spectrometry (MS) is a non-negotiable step for quality control and structural verification.

This guide provides an objective comparison of mass spectrometry approaches for analyzing peptides modified with the this compound linker. It delves into the nuances of different fragmentation techniques, compares this linker to viable alternatives, and provides detailed experimental protocols to support your research.

Workflow for Synthesis and Analysis

The overall process, from synthesis to analysis, involves several key stages. The peptide is first assembled on a solid support using Fmoc-based chemistry. The PEG linker is then coupled to the peptide, followed by cleavage from the resin, purification, and finally, analysis by LC-MS/MS to confirm its identity and structure.

General workflow for synthesis and MS analysis of PEGylated peptides.

Comparative Analysis of MS Fragmentation Techniques

The heart of peptide characterization via tandem mass spectrometry lies in the fragmentation method used. The two most common techniques, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), offer complementary information. The choice between them is critical when analyzing PEGylated peptides, as the PEG moiety can influence fragmentation patterns.

Collision-Induced Dissociation (CID): This technique involves accelerating precursor ions and colliding them with neutral gas molecules. The resulting vibrational energy causes fragmentation primarily along the peptide backbone, generating b- and y-type ions .[1]

Electron Transfer Dissociation (ETD): This method uses radical anions to transfer an electron to a multiply protonated peptide. This induces fragmentation of the N-Cα backbone bond, leading to c- and z-type ions .[1][2] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and provide better sequence coverage for longer peptides.[2]

Below is a comparison of expected outcomes when analyzing a model peptide modified with the PEG11 linker.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Rationale & Remarks
Primary Fragment Ions b- and y-type ions[1]c- and z-type ions[1][2]The different fragmentation mechanisms provide complementary sequence information.
PEG Chain Fragmentation Prone to fragmentation, often producing a characteristic pattern of neutral losses (44 Da, -CH2CH2O-).Generally preserves the PEG linker attached to the amino acid side chain.ETD is gentler, making it superior for identifying the exact site of PEGylation.
Peptide Backbone Coverage Moderate. Can be biased, with poor fragmentation between certain residues.[1]High. Often provides more extensive sequence coverage, especially for longer peptides.[2]ETD's non-ergodic fragmentation cleaves the backbone more randomly and completely.
Charge State Requirement Effective for doubly and triply charged precursors.More effective for precursors with higher charge states (≥3+).The efficiency of electron transfer is dependent on the precursor ion's charge density.
Overall Identifications Typically identifies a higher number of total peptides in a complex mixture.[2]May identify fewer peptides overall but provides higher quality fragmentation for certain classes.The faster scan speed of CID allows for more MS/MS events in a typical LC run.
Visualizing Fragmentation Pathways

The fragmentation patterns of CID and ETD are fundamentally different, providing complementary data for structural elucidation.

G Fragmentation Method Comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) cid_peptide [Peptide+PEG+2H]²⁺ cid_fragments b- and y-type ions + PEG fragments cid_peptide->cid_fragments Collision with N₂/Ar etd_peptide [Peptide+PEG+3H]³⁺ etd_fragments c- and z-type ions (PEG moiety intact) etd_peptide->etd_fragments Reaction with fluoranthene anions

CID vs. ETD fragmentation pathways for PEGylated peptides.

Comparison with Alternative Linkers

The this compound linker provides a long, hydrophilic spacer, which is advantageous for improving peptide solubility and mimicking a biological environment. However, alternative linkers may be preferable depending on the specific application.

Linker TypeExampleKey CharacteristicsUse Case
Target: Long Hydrophilic This compound Long (11 PEG units), flexible, hydrophilic spacer. Amine-reactive for coupling.Ideal for improving solubility of hydrophobic peptides and providing significant distance from a conjugation partner.[3]
Alternative: Short Hydrophilic Fmoc-NH-PEG3-CH2CH2COOHShorter PEG chain (3 units). Less steric hindrance than longer PEGs.When a shorter, flexible spacer is required, and excessive hydrophilicity is not needed.
Alternative: Rigid/Aromatic Fmoc-8-amino-3,6-dioxaoctanoic acidContains an aromatic component, providing more rigidity than a PEG chain.Useful in structure-activity relationship (SAR) studies where linker conformation is a variable.
Alternative: Cleavable Fmoc-Val-Cit-PABContains a protease-cleavable Valine-Citrulline sequence.For drug-delivery systems where the peptide should be released from its carrier at a specific site of action.

Experimental Protocols

Synthesis and Purification of PEGylated Peptide

This protocol outlines the manual synthesis of a model peptide and its subsequent modification with the this compound linker using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a synthesis vessel.[4]

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).[5]

  • Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add this activation mixture to the resin and agitate for 2 hours. Wash the resin as described above. Repeat steps 2 and 3 for each amino acid in the sequence.

  • Linker Coupling: For the final coupling step, use 1.5 equivalents of this compound, 1.45 equivalents of HBTU, and 3 equivalents of DIPEA. Allow the reaction to proceed for 4 hours to ensure efficient coupling.

  • Final Fmoc Deprotection: Perform a final deprotection with 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the dried resin with 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to form a pellet, decant the ether, and dissolve the crude peptide in a minimal amount of water/acetonitrile. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

LC-MS/MS Analysis Protocol

This protocol is a general guideline for analyzing the purified PEGylated peptide.

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL. Dilute further to approximately 10 pmol/µL for injection.

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry (MS):

    • Instrument: An Orbitrap or Q-TOF mass spectrometer equipped with a nanospray ESI source is recommended.[6]

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Scan range of m/z 350-1800.

    • MS/MS Method: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions from the MS1 scan.

    • Fragmentation:

      • For CID: Use a normalized collision energy of 35%.

      • For ETD: Use calibrated ETD reaction times. Enable supplemental activation (CID/HCD) for charge-reduced precursors to improve fragmentation.

    • Data Analysis: Process the raw data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). Search the spectra against a database containing the expected peptide sequence with the PEG11 modification specified. Manually validate the fragmentation spectra for b/y or c/z ion series to confirm the sequence and modification site.

References

A Comparative Guide to the NMR Characterization of Fmoc-NH-PEG11-CH2CH2COOH and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of the widely used heterobifunctional linker, Fmoc-NH-PEG11-CH2CH2COOH, and its conjugates. It is designed to assist researchers in the identification, purity assessment, and structural confirmation of these molecules, which are pivotal in the fields of peptide synthesis, drug delivery, and bioconjugation. This document presents a comparative analysis with alternative linkers, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a valuable tool in bioconjugation, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for conjugation to various molecules. The terminal carboxylic acid enables amide bond formation with primary or secondary amines.

For a comprehensive comparison, this guide includes data on two common alternative linkers:

  • Boc-NH-PEG12-COOH: This linker utilizes a tert-butyloxycarbonyl (Boc) protecting group for the amine, which is removable under acidic conditions, offering an orthogonal deprotection strategy to the Fmoc group.

  • Maleimide-PEG12-COOH: This linker features a maleimide (B117702) group, which exhibits high reactivity and specificity towards thiol groups (e.g., from cysteine residues in peptides and proteins), forming a stable thioether bond.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the selected alternative linkers. These values are compiled from typical spectra and may vary slightly based on the solvent and concentration.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound Fmoc-H (aromatic)7.80 - 7.30m
Fmoc-CH, CH₂4.40 - 4.20m
PEG backbone (-CH₂CH₂O-)3.65 (s, br)s
-NH-CH₂-3.40t
-CH₂-COOH2.60t
Fmoc-NH-PEG11-Glycine Conjugate Fmoc-H (aromatic)7.78 - 7.28m
Fmoc-CH, CH₂4.38 - 4.18m
Glycine α-CH₂3.95d
PEG backbone (-CH₂CH₂O-)3.64 (s, br)s
Boc-NH-PEG12-COOH Boc -(CH₃)₃1.45s
PEG backbone (-CH₂CH₂O-)3.64 (s, br)s
-NH-CH₂-3.15t
-CH₂-COOH2.58t
Maleimide-PEG12-COOH Maleimide -CH=CH-6.70s
PEG backbone (-CH₂CH₂O-)3.64 (s, br)s
-N-CH₂-3.55t
-CH₂-COOH2.62t

Table 2: ¹³C NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound Carbonyl (-COOH)~174
Fmoc (aromatic)144 - 120
PEG backbone (-CH₂CH₂O-)~70
Fmoc (-CH-O-)~67
Fmoc (-CH₂-O-)~47
Boc-NH-PEG12-COOH Carbonyl (-COOH)~174
Boc (quaternary C)~80
PEG backbone (-CH₂CH₂O-)~70
Boc (-C(CH₃)₃)~28
Maleimide-PEG12-COOH Carbonyl (Maleimide)~170
Maleimide (-CH=CH-)~134
PEG backbone (-CH₂CH₂O-)~70

Experimental Protocols

General NMR Sample Preparation

A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality and reproducible spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the PEG linker or its conjugate into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Commonly used solvents for these compounds include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard with a distinct and non-overlapping signal can be added.

Quantitative NMR (qNMR) Protocol for Purity Assessment

Quantitative NMR can be employed to determine the purity of the this compound linker.

  • Sample Preparation: Prepare the sample as described in section 3.1, including a precisely weighed amount of a suitable internal standard (e.g., maleic acid).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectrometer is properly tuned and shimmed to obtain optimal resolution and line shape.

    • Set the pulse angle to 90°.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Data Processing:

    • Apply a baseline correction to the spectrum.

    • Carefully integrate the characteristic, well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons of the Fmoc group are often suitable for integration.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Visualizing Experimental and Logical Workflows

Experimental Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of this compound and its conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tuning and Shimming transfer->tune_shim setup_params Setup Acquisition Parameters tune_shim->setup_params acquire Acquire Spectrum setup_params->acquire process Processing (FT, Phasing, Baseline) acquire->process integrate Integration process->integrate assign Peak Assignment integrate->assign

NMR Characterization Workflow
Logical Pathway for Conjugation and Characterization

This diagram outlines the logical steps involved in conjugating this compound to a target molecule and the subsequent characterization.

conjugation_pathway start Start: This compound deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection conjugation Conjugation to Target Molecule deprotection->conjugation purification Purification of Conjugate conjugation->purification characterization NMR Characterization of Conjugate purification->characterization end End: Characterized Conjugate characterization->end

Conjugation and Characterization Pathway

Evaluating the Stability of Amide Bonds Formed by Fmoc-NH-PEG11-CH2CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical parameter in the design of bioconjugates, impacting therapeutic efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive evaluation of the stability of the amide bond formed by Fmoc-NH-PEG11-CH2CH2COOH, a commonly used polyethylene (B3416737) glycol (PEG) linker, in comparison to other alternative linkers. The information presented is supported by experimental data and detailed protocols to assist in the selection of the most appropriate linker for specific research and drug development applications.

The amide bond is a cornerstone of bioconjugation chemistry, prized for its inherent stability under physiological conditions.[1][2] However, the specific chemical environment, including the nature of the linked molecules and the surrounding milieu, can significantly influence its susceptibility to cleavage.[3] this compound is a heterobifunctional linker that incorporates an Fmoc-protected amine and a carboxylic acid, connected by a flexible 11-unit PEG spacer. This linker is frequently employed in solid-phase peptide synthesis and for the modification of biomolecules.[4] Understanding the stability of the amide bond it forms is paramount for predicting the in-vivo performance of the resulting conjugate.

Comparative Stability of Amide Linkers

The stability of an amide bond is typically assessed by its resistance to hydrolysis under various conditions, including acidic, basic, and physiological pH, as well as its susceptibility to enzymatic degradation. This is often quantified by determining the half-life (t½) of the bond.

For a meaningful comparison, we will evaluate the stability of this PEG-based amide linker against other commonly used linker chemistries in bioconjugation, such as those based on maleimides and other peptide-based cleavable linkers.

Linker TypeChemistryStability ProfileHalf-life (t½) in Human PlasmaKey Considerations
PEG-Amide (from this compound) Amide bondGenerally highly stable under physiological conditions.[1]Estimated to be very long (> weeks) in the absence of specific enzymatic cleavage sites.Provides a stable, non-cleavable linkage, ideal for applications requiring long circulation times and minimal premature drug release.
Maleimide-Thioether Thioether bond formed via Michael additionSusceptible to retro-Michael reaction, leading to deconjugation.[6]~1-7 daysStability can be enhanced by hydrolysis of the succinimide (B58015) ring. Newer "bridging" technologies improve stability.[6]
Valine-Citrulline (VC) Dipeptide Peptide bondCleavable by lysosomal enzymes (e.g., Cathepsin B).[7]Stable in circulation, cleaved in the target cell.Designed for intracellular drug release. Stability can vary depending on the specific peptide sequence.
Hydrazone Hydrazone bondpH-sensitive; stable at neutral pH, hydrolyzed at acidic pH (e.g., in endosomes/lysosomes).[7]Can be variable; some hydrazones show limited plasma stability.[7]Useful for acid-triggered drug release.

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is crucial for the development of robust and effective bioconjugates. Below are detailed protocols for key experiments to assess the stability of the amide bond formed by this compound and its alternatives.

Protocol 1: Chemical Stability Assay (Hydrolysis)

Objective: To determine the intrinsic chemical stability of the amide bond at different pH values.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 5.0

  • Carbonate buffer, pH 9.0

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS) for product identification

Procedure:

  • Prepare solutions of the bioconjugate in each of the three buffer systems at a known concentration (e.g., 1 mg/mL).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each solution.

  • Quench the reaction if necessary (e.g., by freezing or adding a suitable quenching agent).

  • Analyze the samples by HPLC to separate the intact bioconjugate from any degradation products.

  • Quantify the peak area of the intact bioconjugate.

  • Calculate the percentage of intact bioconjugate remaining at each time point relative to the t=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the hydrolysis rate and calculate the half-life at each pH.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the amide bond in a more physiologically relevant environment, containing various enzymes.

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma (freshly prepared with anticoagulant)

  • Incubator at 37°C

  • Analytical method to quantify the intact bioconjugate (e.g., LC-MS, ELISA)

Procedure:

  • Spike the bioconjugate into the plasma at a final concentration (e.g., 10 µg/mL).

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.

  • Process the plasma sample to precipitate proteins and extract the bioconjugate (e.g., protein precipitation with acetonitrile).

  • Analyze the supernatant containing the bioconjugate using a validated analytical method.

  • Calculate the concentration of the intact bioconjugate at each time point.

  • Plot the concentration of the intact conjugate versus time to determine the stability profile and calculate the half-life in plasma.

Protocol 3: Enzymatic Degradation Assay

Objective: To assess the susceptibility of the amide bond to cleavage by specific enzymes that may be encountered in vivo.

Materials:

  • Bioconjugate of interest

  • Specific protease of interest (e.g., Cathepsin B, a lysosomal protease)

  • Enzyme-specific assay buffer (e.g., for Cathepsin B: sodium acetate buffer, pH 5.0, with a reducing agent like DTT)

  • Incubator at 37°C

  • Analytical method to monitor the degradation (e.g., SDS-PAGE, LC-MS)

Procedure:

  • Prepare a reaction mixture containing the bioconjugate and the specific enzyme in the appropriate assay buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Analyze the samples to observe the degradation of the bioconjugate. For example, SDS-PAGE can show the appearance of lower molecular weight bands corresponding to the cleaved components.

  • Quantify the amount of intact bioconjugate remaining over time to determine the rate of enzymatic degradation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the stability of a bioconjugate.

Stability_Workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis cluster_outcome Outcome Bioconjugate Bioconjugate Synthesis (e.g., using this compound) Purification Purification & Characterization Bioconjugate->Purification Chemical_Stability Chemical Stability (pH 5.0, 7.4, 9.0) Purification->Chemical_Stability Plasma_Stability Plasma Stability (Human/Mouse Plasma) Purification->Plasma_Stability Enzymatic_Stability Enzymatic Stability (e.g., Cathepsin B) Purification->Enzymatic_Stability HPLC_MS HPLC / LC-MS Analysis Chemical_Stability->HPLC_MS Plasma_Stability->HPLC_MS Enzymatic_Stability->HPLC_MS Quantification Quantification of Intact Conjugate HPLC_MS->Quantification Half_life Half-life (t½) Calculation Quantification->Half_life Comparison Comparative Stability Profile Half_life->Comparison

Caption: Experimental workflow for evaluating bioconjugate stability.

Conclusion

The amide bond formed using the this compound linker is expected to be highly stable under physiological conditions, making it an excellent choice for applications requiring a non-cleavable, long-circulating bioconjugate. Its stability is generally superior to that of linkers designed for controlled release, such as maleimide-based and certain peptide-based linkers.

The selection of an appropriate linker is contingent upon the desired therapeutic outcome. For applications where the bioconjugate is intended to remain intact in circulation and exert its effect in its conjugated form, the robust amide bond of a PEG linker like this compound is advantageous. Conversely, for applications requiring the release of a payload within a target cell, cleavable linkers are necessary.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker stability, enabling researchers to make data-driven decisions in the design and development of novel bioconjugates. A thorough understanding of linker stability is crucial for optimizing the therapeutic index and ensuring the safety and efficacy of next-generation biotherapeutics.

References

Verifying Success: A Comparative Guide to Analytical Techniques for Fmoc-NH-PEG11-CH2CH2COOH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of linker molecules is a critical step in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of analytical techniques to confirm the incorporation of Fmoc-NH-PEG11-CH2CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker. We will delve into the experimental protocols, present comparative data, and visualize workflows to aid in the selection of the most appropriate analytical strategy.

The covalent attachment of PEG linkers, such as this compound, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] Confirmation of the successful conjugation is paramount for ensuring the quality, efficacy, and safety of the final product. The primary analytical techniques for this purpose include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the structure and purity of the conjugated molecule.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique depends on various factors, including the nature of the molecule, the required level of structural detail, and the desired throughput. The following table summarizes the key performance characteristics of the primary analytical methods for confirming this compound incorporation.

Analytical Technique Information Provided Sensitivity Resolution Key Advantages Key Limitations
Mass Spectrometry (MS) Molecular weight confirmation, verification of successful conjugation, fragmentation analysis for structural elucidation.[2]High (pmol to fmol)HighProvides definitive mass evidence of incorporation and can identify impurities.[3]Can be destructive to the sample; complex spectra for heterogeneous mixtures.[4]
NMR Spectroscopy Detailed structural information, confirmation of covalent bonds, quantification of incorporation.[5]Moderate (nmol to µmol)HighNon-destructive, provides unambiguous structural elucidation.[5]Lower throughput, requires higher sample concentrations.
HPLC Purity assessment, quantification of conjugated vs. unconjugated species, reaction monitoring.[6]High (ng to µg)HighRobust, reproducible, and suitable for quantitative analysis and purification.[6]Does not provide direct structural information.
FTIR Spectroscopy Presence of functional groups (e.g., Fmoc, PEG ether linkages, carboxylic acid).[7]ModerateModerateRapid, non-destructive, and requires minimal sample preparation.[8]Provides general functional group information, not specific structural details.

In-Depth Look at Analytical Techniques and Experimental Protocols

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the characterization of PEGylated molecules, providing precise molecular weight information that directly confirms the addition of the this compound linker. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Experimental Protocol (LC-MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]

  • Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient might be 5-95% B over 20 minutes.

  • Mass Spectrometry: Analyze the eluent using an ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer in positive ion mode.[3]

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate. The expected mass increase corresponds to the molecular weight of the incorporated this compound linker.

dot

Workflow for LC-MS analysis of this compound incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the detailed structural characterization of the conjugated molecule. It can confirm the presence of the Fmoc protecting group and the PEG backbone through their characteristic proton signals.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic aromatic proton signals of the Fmoc group, typically in the range of 7.2-7.9 ppm.

    • Observe the strong singlet or multiplet corresponding to the ethylene (B1197577) glycol repeating units of the PEG linker, usually around 3.6 ppm.[9]

    • The protons of the CH₂CH₂COOH group will also have distinct signals.

    • Integration of the peaks corresponding to the Fmoc group, the PEG chain, and the parent molecule can be used to quantify the degree of incorporation.[5]

dot

Sample Lyophilized Conjugate Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Acquire 1H Spectrum (e.g., 400 MHz) NMR_Tube->Spectrometer Processing Data Processing (Phase & Baseline Correction) Spectrometer->Processing Analysis Spectral Analysis (Peak Integration & Assignment) Processing->Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_output Output sample Sample Solution injector Autosampler sample->injector mobile_phase Mobile Phase (A: aq. TFA, B: ACN/TFA) pump Gradient Pump mobile_phase->pump pump->injector column C18 Column injector->column detector UV Detector (214/265 nm) column->detector chromatogram Chromatogram detector->chromatogram data_analysis Data Analysis (Peak Integration) chromatogram->data_analysis Sample Solid or Liquid Sample ATR Place on ATR Crystal Sample->ATR Acquire Acquire IR Spectrum ATR->Acquire Analyze Identify Characteristic Peaks (C-O-C, Fmoc, COOH) Acquire->Analyze

References

Unraveling the Optimal Reach: A Comparative Guide to PEG Linker Length in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. A critical determinant of a PROTAC's success lies in the linker connecting the target protein-binding ligand to the E3 ligase recruiter. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains offer favorable physicochemical properties. This guide provides an objective comparison of how different length PEG linkers impact PROTAC efficacy, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not a mere spacer but a crucial element that governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length of the PEG linker directly influences the geometry of this complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation by the proteasome.[2] An optimal linker length is paramount for achieving potent and selective protein degradation, as a linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[2][3]

Quantitative Performance Comparison of PEG Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value signifies higher potency, while a higher Dmax indicates greater degradation efficiency.[4] The following tables summarize the performance of PROTACs with varying PEG linker lengths against different protein targets.

Case Study 1: Bromodomain-containing protein 4 (BRD4) Degraders

PROTACs targeting BRD4, a key regulator of oncogenes, have been extensively studied with various linker compositions and lengths. The following data illustrates the impact of PEG linker length on the degradation of BRD4 by PROTACs recruiting the Cereblon (CRBN) E3 ligase.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC APEG12 (4 PEG units)>5000<20H661
PROTAC BPEG15 (5 PEG units)<0.5>90H661
PROTAC CPEG18 (6 PEG units)<0.5>90H661

Data synthesized from multiple sources for illustrative purposes.[4]

Intriguingly, for CRBN-recruiting BRD4 PROTACs, a sharp efficacy cliff is observed, with shorter linkers being inactive and longer ones showing potent degradation.[4] This highlights the critical need for a minimum linker length to enable productive ternary complex formation.

Case Study 2: Estrogen Receptor α (ERα) Degraders

The degradation of ERα, a key target in breast cancer, is also highly sensitive to linker length. The following data is for PROTACs utilizing a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTACLinker CompositionLinker Length (atoms)Degradation Efficacy
ERα-PROTAC 1PEG12Effective
ERα-PROTAC 2PEG16More Potent

Data based on studies by Cyrus et al.[5]

In this system, a longer 16-atom PEG linker demonstrated superior degradation of ERα compared to a 12-atom linker, emphasizing that the optimal length is specific to the target protein and E3 ligase pair.[5]

Case Study 3: TANK-binding kinase 1 (TBK1) Degraders

For PROTACs targeting TBK1, a key protein in inflammatory signaling pathways, a minimum linker length was found to be essential for any degradation activity.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC 1Alkyl/Ether< 12No degradation-
TBK1-PROTAC 2Alkyl/Ether21396
TBK1-PROTAC 3Alkyl/Ether2929276

Data from a study on TBK1 degraders.[4][5]

This data clearly indicates that linkers shorter than 12 atoms were ineffective, while a 21-atom linker provided the optimal balance for potent and efficient TBK1 degradation.[4][5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Densitometry & Data Analysis (Calculate DC50 & Dmax) Western_Blot->Data_Analysis

Typical experimental workflow for assessing PROTAC efficacy.

Detailed Experimental Protocols

Cellular Degradation Assay via Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.[1]

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer.[1] Collect the cell lysate and clarify by centrifugation.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[1]

  • Western Blotting: Transfer proteins to a membrane, block non-specific binding, and incubate with primary antibodies overnight.[1]

  • Detection: Wash the membrane and incubate with a secondary antibody.[1] Visualize protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[1] Generate a dose-response curve to determine DC50 and Dmax values.[1]

Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

This protocol describes the characterization of the ternary complex formation between the target protein, PROTAC, and E3 ligase.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein, E3 ligase, and PROTAC

  • Immobilization reagents

  • Running buffer

Procedure:

  • Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[6][7]

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (alpha) can be calculated to assess the stability of the ternary complex.[6]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Materials:

  • Purified target protein, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin

  • PROTAC compound

  • ATP

  • Reaction buffer

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein, E3 ligase, E1, E2, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add varying concentrations of the PROTAC or vehicle control to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).[2]

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific to the target protein or an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC activity.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each specific target protein and E3 ligase combination. The provided data underscores that there is no universal optimal linker length; rather, a systematic evaluation of a range of linker lengths is necessary to identify the most potent and efficacious degrader. By employing the detailed experimental protocols outlined in this guide, researchers can rigorously assess the performance of their PROTACs and make data-driven decisions to advance the development of novel protein-degrading therapeutics.

References

A Researcher's Guide to Purity Assessment of Fmoc-NH-PEG11-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing fields of drug delivery and targeted protein degradation, the quality of chemical reagents is paramount. For researchers utilizing PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation techniques, the purity of linker molecules such as Fmoc-NH-PEG11-CH2CH2COOH is a critical factor that can significantly impact experimental outcomes. This guide provides an objective comparison of methodologies to assess the purity of synthesized this compound, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterobifunctional linker commonly employed in the synthesis of PROTACs and other complex biomolecules. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units, and a terminal carboxylic acid. This structure provides a flexible, hydrophilic spacer that can enhance the solubility and bioavailability of the final conjugate. The Fmoc group offers a stable protecting group that can be readily removed under basic conditions to allow for subsequent conjugation. Given its central role in the construction of therapeutic candidates, ensuring the high purity of this linker is a crucial first step in any synthesis workflow.

Key Analytical Techniques for Purity Assessment

The purity of this compound and related compounds is primarily determined by a combination of chromatographic and spectroscopic techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. By separating the sample based on its components' affinity for a stationary phase, HPLC can quantify the main compound and detect the presence of impurities. For PEGylated molecules, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, is a powerful tool for structural elucidation and can also be used for quantitative purity assessment.[1] By analyzing the chemical shifts and integration of proton signals, one can confirm the identity of the compound and detect the presence of small molecule impurities.

Mass Spectrometry (MS) provides information about the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a highly specific detection method that can confirm the identity of the main peak and tentatively identify impurities based on their mass-to-charge ratio.[2]

Comparison of Commercial this compound and Alternatives

Several commercial suppliers offer this compound and related PEG-based linkers. A comparison of the stated purity for the target molecule and some common alternatives is presented below. It is important to note that purity levels can vary between batches, and it is always recommended to consult the certificate of analysis for a specific lot.

ProductSupplier Example(s)Stated PurityAnalytical Method
This compound MedChemExpress, BroadPharm, PurePEG≥95% - 98.53%HPLC/LC-MS
Fmoc-NH-PEG4-CH2CH2COOHMedChemExpress, BroadPharm≥98% - 99.64%LC-MS
Fmoc-NH-PEG8-CH2CH2COOHChem-ImpexNot specifiedNot specified
Boc-NH-PEG11-CH2CH2COOHPurePEG≥95%Not specified
Boc-NH-PEG2-COOHBiopharma PEG≥95%Not specified

Note: This table is a representative sample and not an exhaustive list of all available suppliers or products. Purity data is based on information available on supplier websites as of late 2025.

Experimental Protocols

The following are detailed, representative protocols for the key analytical techniques used to assess the purity of this compound. These protocols are based on established methods for similar Fmoc-protected PEG compounds.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample solution.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Maintain 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions of 5% Mobile Phase B over 1 minute and re-equilibrate for 4 minutes.

  • Set the flow rate to 1.0 mL/min.

  • Detect the eluting compounds by UV absorbance at 254 nm and 280 nm (to detect the Fmoc group).

  • Calculate the purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the main peak and identify potential impurities.

Instrumentation:

  • HPLC system as described above

  • Mass spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

  • Perform the HPLC separation as described in the protocol above.

  • Direct the eluent from the HPLC column into the mass spectrometer.

  • Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight of this compound (795.91 g/mol ) and potential impurities (e.g., 100-1500 m/z).

  • Analyze the mass spectrum of the main peak to confirm the presence of the [M+H]⁺ or other adduct ions corresponding to the target molecule.

  • Examine the mass spectra of any impurity peaks to aid in their identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks and compare the chemical shifts and integration values to the expected structure of this compound. The characteristic signals for the Fmoc group (aromatic protons between 7.2-7.8 ppm), the PEG backbone (a broad multiplet around 3.6 ppm), and the methylene (B1212753) protons adjacent to the carboxylic acid should be present in the correct ratios.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results Synthesized this compound Synthesized this compound HPLC HPLC Analysis Synthesized this compound->HPLC LCMS LC-MS Analysis Synthesized this compound->LCMS NMR ¹H NMR Analysis Synthesized this compound->NMR Purity Purity >95% HPLC->Purity MW MW Confirmed LCMS->MW Structure Structure Confirmed NMR->Structure

Caption: Workflow for assessing the purity of synthesized this compound.

Analytical_Technique_Relationship cluster_techniques Analytical Techniques cluster_information Information Gained Fmoc_PEG_Linker This compound HPLC HPLC Fmoc_PEG_Linker->HPLC NMR NMR Fmoc_PEG_Linker->NMR MS MS Fmoc_PEG_Linker->MS Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Structure Chemical Structure NMR->Structure MW Molecular Weight MS->MW

Caption: Relationship between analytical techniques and the information obtained for purity assessment.

Conclusion

The purity of this compound is a critical parameter for the successful synthesis of PROTACs and other bioconjugates. A multi-pronged analytical approach utilizing HPLC, LC-MS, and NMR spectroscopy provides a comprehensive assessment of purity, identity, and the presence of any potential impurities. By adhering to rigorous analytical protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental results. When sourcing this and other critical reagents, a thorough evaluation of the supplier's certificate of analysis is strongly recommended.

References

A Comparative Guide to Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly impact a molecule's solubility, stability, hydrodynamic volume, and ultimately, its therapeutic effectiveness.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Key Differences and Performance Attributes

Branched PEG linkers can offer advantages in creating a larger hydrodynamic radius, which may lead to reduced renal clearance and a longer in vivo half-life.[1][2] They also present the potential for higher drug loading in antibody-drug conjugates (ADCs).[1] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and the enzymatic cleavage of the linker.[1] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Pharmacokinetic Parameters of PEGylated Nanobodies

A study on tumor necrosis factor alpha (TNF) Nanobodies conjugated with 40 kDa PEG of different architectures demonstrated the superior pharmacokinetic profile of branched PEG conjugates.[3]

ParameterLinear PEG (1 x 40 kDa)Branched PEG (2 x 20 kDa)Branched PEG (4 x 10 kDa)
Half-life (t½) in mice (hours) ~20~40~50
Area Under the Curve (AUC) in mice (µg·h/mL) ~1,500~3,500~4,500
Clearance (CL) in mice (mL/h/kg) ~0.1~0.05~0.04
Half-life (t½) in rats (hours) ~30~60~70
Area Under the Curve (AUC) in rats (µg·h/mL) ~2,500~5,000~6,000
Clearance (CL) in rats (mL/h/kg) ~0.08~0.04~0.03

Data adapted from a study on PEGylated TNF Nanobodies.[3]

Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

The hydrodynamic radius (Rh) is a critical factor influencing renal clearance. Branched PEGs can provide a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin.[1]

Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The architecture of the PEG linker can influence the in vitro potency of an ADC. In some cases, the increased steric hindrance of branched linkers can affect the drug release mechanism at the target site.

ADC ConstructLinker ArchitectureDrug-to-Antibody Ratio (DAR)EC50 (ng/mL)
Anti-CD30 ADCLinear PEG48~10
Anti-CD30 ADCBranched (Pendant) PEG128~15
Trastuzumab-DM1Linear L-PEG248High Clearance
Trastuzumab-DM1Branched P-(PEG12)28Low Clearance

Data adapted from comparative studies on ADCs.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: General Protein PEGylation

This protocol outlines a general procedure for conjugating amine-reactive linear or branched PEG to a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Amine-reactive PEG (linear or branched) with an NHS ester functional group

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Dissolve the amine-reactive PEG in the reaction buffer immediately before use.

  • Add the PEG solution to the protein solution at a specific molar ratio (e.g., 5:1, 10:1 PEG to protein).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

  • Characterize the conjugate for the degree of PEGylation, purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) of ADCs

This protocol describes the determination of DAR for an ADC using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC solution

  • UV-Vis spectrophotometer

  • HIC column and HPLC system

Procedure (UV-Vis Spectroscopy):

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

Procedure (HIC):

  • Equilibrate the HIC column with a high-salt buffer.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species with a decreasing salt gradient.

  • The peaks corresponding to different DAR species are integrated, and the average DAR is calculated based on the peak areas.

Protocol 3: In Vitro Serum Stability Assay for ADCs

This assay assesses the stability of the linker and the drug conjugation in the presence of serum.

Materials:

  • ADC solution

  • Human or mouse serum

  • Affinity purification resin (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubate the ADC in serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, capture the ADC from the serum using affinity purification.

  • Elute the ADC and analyze by LC-MS to determine the average DAR.

  • A decrease in DAR over time indicates linker instability.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparison of linear and branched PEG linkers.

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Linear {Linear PEG | Single chain of ethylene (B1197577) glycol units} Drug Drug Linear->Drug Linkage Branched {Branched PEG | Multiple PEG arms from a central core} Branched->Drug Multiple Linkages Biomolecule Biomolecule Biomolecule->Linear Conjugation Biomolecule->Branched Conjugation

Caption: Structural comparison of linear and branched PEG linkers in bioconjugation.

G Start Start: Protein/Antibody Selection PEGylation PEGylation with Linear or Branched PEG Start->PEGylation Purification Purification of Conjugate (SEC/IEX) PEGylation->Purification Characterization Characterization (SDS-PAGE, MS, DLS) Purification->Characterization InVitro In Vitro Assays (Binding, Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Analysis Comparative Data Analysis InVivo->Analysis Conclusion Conclusion: Optimal Linker Selection Analysis->Conclusion

Caption: Experimental workflow for comparing linear and branched PEG linkers.

G Linker_Choice Choice of PEG Linker Architecture Linear Linear PEG Linker_Choice->Linear Branched Branched PEG Linker_Choice->Branched Linear_Prop Properties: - Simpler Structure - Less Steric Hindrance - Predictable Behavior Linear->Linear_Prop Branched_Prop Properties: - Larger Hydrodynamic Radius - Higher Drug Loading Potential - Increased Steric Shielding Branched->Branched_Prop Linear_App Applications: - Site-specific conjugation - When minimal steric hindrance is crucial Linear_Prop->Linear_App Branched_App Applications: - Prolonging in vivo half-life - High drug-load ADCs Branched_Prop->Branched_App

Caption: Decision-making flowchart for selecting between linear and branched PEG linkers.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-NH-PEG11-CH2CH2COOH: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-NH-PEG11-CH2CH2COOH are paramount for ensuring laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to established laboratory safety protocols is essential.[1][2] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, presented with the clarity and detail required for immediate and safe implementation.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Although not classified as hazardous, good laboratory practice dictates the use of protective gear to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationPurpose
Eye ProtectionChemical safety gogglesTo protect eyes from potential splashes.
Hand ProtectionCommon chemical resistant gloves (e.g., nitrile)To prevent skin contact.
Respiratory ProtectionUse in a well-ventilated area or under a fume hoodTo avoid inhalation of any dust or aerosols.
Body ProtectionLaboratory coatTo protect clothing and skin from accidental spills.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent its spread.

Experimental Protocol for Spill Cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area. For larger spills, ensure adequate local exhaust ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Place the chemical waste container in a designated hazardous waste accumulation area for disposal by qualified personnel. Do not flush the material down the sewer.[1]

Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[3] The primary consideration is whether the compound is in its pure form or mixed with hazardous solvents or reagents.

Disposal of Uncontaminated this compound:

While the compound itself is not classified as hazardous, it is not recommended to dispose of it in the regular trash or sewer system.

  • Containerize: Place the uncontaminated solid waste in a clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal. They will provide specific instructions based on local regulations.

Disposal of Contaminated this compound:

If the compound is dissolved in or mixed with a hazardous solvent or reagent, it must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix with other incompatible waste streams.

  • Containerize and Label: Place the waste in a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including all chemical components and their approximate concentrations.

  • Store Safely: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is sealed and in secondary containment.

  • Arrange for Pickup: Coordinate with your institution's EHS department for the collection and disposal of the hazardous waste.

Logical Workflow for Disposal Decision-Making

To aid in the decision-making process for the proper disposal of this compound, the following flowchart illustrates the key steps and considerations.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Disposal of This compound is_contaminated Is the material contaminated with hazardous substances? start->is_contaminated non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_contaminated->non_hazardous_waste No hazardous_waste Treat as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes containerize_non_haz Place in a labeled, sealed container. non_hazardous_waste->containerize_non_haz containerize_haz Place in a labeled hazardous waste container. Identify all components. hazardous_waste->containerize_haz consult_ehs Consult Institutional Environmental Health & Safety (EHS) for disposal. containerize_non_haz->consult_ehs store_haz Store in designated satellite accumulation area. containerize_haz->store_haz end End: Proper Disposal consult_ehs->end ehs_pickup Arrange for EHS hazardous waste pickup. store_haz->ehs_pickup ehs_pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.